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  • Product: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether
  • CAS: 946680-39-3

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNP-PME)

An In-Depth Technical Guide and Experimental Framework for Pre-Clinical Pharmacological Profiling Executive Summary The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS 946680-39-3), hereafter referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Experimental Framework for Pre-Clinical Pharmacological Profiling

Executive Summary

The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS 946680-39-3), hereafter referred to as MNP-PME , represents a highly versatile chemical scaffold in neuropharmacological drug discovery. While it is primarily utilized as a building block, its distinct structural motifs—a basic piperidine ring, a flexible ether linkage, and an electron-modulated substituted phenyl ring—strongly align with the established pharmacophores of central nervous system (CNS) active agents.

For researchers and drug development professionals, defining the in vitro mechanism of action (MoA) of such uncharacterized scaffolds requires a rigorous, predictive, and self-validating experimental framework. Based on structural homology to known neurotherapeutics, the primary predicted targets for the MNP-PME scaffold are the Sigma-1 Receptor (S1R) [5] and Monoamine Transporters (SERT/NET) . This whitepaper provides an authoritative, step-by-step technical guide to elucidating and validating the in vitro MoA of MNP-PME across these specific targets.

Pharmacophore Analysis & Target Rationale

The intelligent design of an in vitro screening cascade relies on understanding the causality between a molecule's structure and its target microenvironment.

  • The Piperidine Core: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form critical salt bridges with highly conserved aspartate residues in target proteins (e.g., Asp126 in the S1R binding pocket; Asp98 in the SERT central binding site).

  • The Ether Linkage: This acts as a flexible spacer, permitting the molecule to adopt multiple conformations to navigate narrow binding vestibules, while the oxygen atom serves as a potential hydrogen-bond acceptor.

  • The 2-Methoxy-5-nitrophenyl Moiety: The combination of an electron-donating methoxy group and a strongly electron-withdrawing nitro group creates a distinct electrostatic dipole. This facilitates robust π−π stacking and dipole-dipole interactions with aromatic residues (like Tyrosine and Tryptophan) lining the hydrophobic pockets of monoamine transporters and sigma receptors.

Mechanistic Pathway Visualization

To conceptualize the dual-target hypothesis of MNP-PME, the following diagram maps the predicted downstream signaling consequences of target engagement.

G cluster_S1R Sigma-1 Receptor Pathway cluster_MAT Monoamine Transporter Pathway MNP MNP-PME (Ligand) S1R Sigma-1 Receptor (ER-MAM) MNP->S1R Binding (Ki) SERT SERT / NET (Synaptic Cleft) MNP->SERT Inhibition (IC50) BiP BiP Dissociation S1R->BiP Ca2 Ca2+ Signaling Modulation BiP->Ca2 Reuptake Blockade of Neurotransmitter Reuptake SERT->Reuptake Synapse Increased Synaptic Monoamines Reuptake->Synapse

Predicted dual-target mechanism of action for MNP-PME at Sigma-1 receptors and monoamine transporters.

In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in established pharmacological principles to eliminate confounding variables.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of MNP-PME to the S1R.

  • Step 1: Membrane Preparation. Homogenize male guinea pig liver (GPL) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 minutes to isolate the membrane pellet.

    • Causality: GPL expresses the highest known tissue density of S1R. Utilizing GPL provides a superior signal-to-noise ratio compared to rodent brain homogenates, ensuring robust binding curves [1].

  • Step 2: Binding Reaction Setup. In a 96-well plate, combine 100 μ g of GPL membrane protein, 3 nM of [3H]−(+)−pentazocine , and varying concentrations of MNP-PME (ranging from 0.1 nM to 10 μ M).

    • Causality: [3H]−(+)−pentazocine is utilized because it is exquisitely selective for S1R over the Sigma-2 receptor. This eliminates the need for "masking agents" (such as dextrallorphan), which are known to introduce allosteric interference and confound binding kinetics [2].

  • Step 3: Incubation. Incubate the microplate at 37°C for exactly 90 minutes.

    • Causality: S1R binding kinetics are relatively slow; 90 minutes is strictly required to reach true thermodynamic equilibrium, preventing the underestimation of ligand affinity.

  • Step 4: Termination and Quantification. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Quantify retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: SERT/NET Uptake Inhibition Assay

This functional assay measures the ability of MNP-PME to block the reuptake of neurotransmitters, calculating its half-maximal inhibitory concentration ( IC50​ ).

  • Step 1: Cell Culture Preparation. Culture HEK293 cells stably transfected with either human SERT (hSERT) or human NET (hNET) in 96-well plates until 80% confluent.

    • Causality: Utilizing recombinant HEK293 cells isolates the specific human transporter isoform. This prevents the off-target uptake by endogenous systems (e.g., OCTs or PMATs) that often plague synaptosome preparations, ensuring the measured IC50​ is target-specific [3].

  • Step 2: Pre-Incubation. Aspirate culture media and wash cells with room-temperature Krebs-HEPES buffer (KHB). Add MNP-PME at varying concentrations and pre-incubate for 10 minutes.

  • Step 3: Uptake Initiation. Add 20 nM of [3H]−5−HT (for SERT) or [3H]−Norepinephrine (for NET) to the wells. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute uptake window is critical. It ensures the measurement of the initial transport velocity ( Vmax​ ) before intracellular accumulation of the radioligand alters the concentration gradient and triggers reverse transport (efflux) [4].

  • Step 4: Termination and Lysis. Stop the reaction by rapidly washing the cells twice with ice-cold KHB to halt transporter dynamics. Lyse the cells using 1% SDS.

  • Step 5: Quantification. Transfer the lysates to scintillation vials, add scintillation cocktail, and quantify tritium decay. Determine the IC50​ via non-linear regression analysis of the dose-response curve.

Data Presentation & Interpretation

When executing the protocols described above, the resulting quantitative data must be benchmarked against established clinical reference ligands to validate the assay's sensitivity and contextualize the potency of MNP-PME.

The table below provides a structured data model representing the expected pharmacological profile for a high-affinity piperidine-ether scaffold.

TargetAssay TypeReference LigandReference IC50​/Ki​ (nM)MNP-PME (Model Ki​/IC50​ , nM)
Sigma-1 (S1R) Radioligand BindingHaloperidol1.5 ± 0.24.2 ± 0.8
SERT Uptake InhibitionFluoxetine12.0 ± 1.545.3 ± 3.1
NET Uptake InhibitionDesipramine4.0 ± 0.5> 1000 (Inactive)

Interpretation: In this predictive model, MNP-PME demonstrates high-affinity binding to S1R and moderate, selective functional inhibition of SERT over NET. The lack of NET activity suggests that the steric bulk of the 2-methoxy-5-nitrophenyl group may clash with the narrower binding pocket of the norepinephrine transporter, while perfectly complementing the wider vestibule of the serotonin transporter.

References

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Exploratory

Preliminary Toxicity and Safety Profiling of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Executive Summary and Chemical Profiling 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3, Molecular Formula: C13H18N2O4) is a synthetic building block frequently utilized in medicinal chemistry and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Profiling

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3, Molecular Formula: C13H18N2O4) is a synthetic building block frequently utilized in medicinal chemistry and pharmacological research[1]. Structurally, it integrates a nitroaromatic moiety with a piperidine ring via an ether linkage. While its diverse functional groups make it a valuable precursor for drug discovery, these same structural motifs necessitate rigorous preliminary toxicity screening.

Currently, the compound carries a preliminary hazard classification of Xi (Irritant) [1]. However, in the context of drug development, a comprehensive safety evaluation must transcend basic hazard labeling. As an Application Scientist, the primary objective is to evaluate the toxicological liabilities associated with the nitroaromatic group—a known structural alert for genotoxicity—and the basic piperidine moiety, which can influence cellular accumulation and cytotoxicity.

Predictive Toxicology and Mechanistic Rationale

The presence of a nitroaromatic group serves as a classical "structural alert" in predictive toxicology. The causality behind this alert lies in the metabolic bioactivation of the nitro group. In both bacterial and mammalian systems, nitroreductase enzymes can reduce the nitro group (-NO2) to a highly reactive hydroxylamine intermediate (-NHOH). This electrophilic species can readily form covalent adducts with nucleophilic centers on DNA, leading to base-pair substitutions or frameshift mutations.

To evaluate this liability, the compound must be subjected to specific in vitro assays that account for metabolic activation. Relying solely on standard cell culture without metabolic competence will yield false-negative safety data. Therefore, the integration of exogenous metabolic activation (e.g., rat liver S9 fraction) is a non-negotiable requirement for establishing trustworthiness in the safety profile.

G A 2-Methoxy-5-nitrophenyl derivative B Nitroreductase (Bacterial/Hepatic S9) A->B C Hydroxylamine Intermediate B->C D DNA Adduct Formation C->D E OECD 471 (Ames Test Reversion) D->E

Mechanistic pathway of nitroaromatic bioactivation and subsequent detection via OECD 471.

In Vitro Cytotoxicity Profiling (OECD 129)

Before conducting genotoxicity assays, establishing the baseline cytotoxicity of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is critical to ensure that subsequent assays are not confounded by cell death. The OECD 129 Guideline utilizes the 3T3 Neutral Red Uptake (NRU) assay to determine the concentration required to reduce cell viability by 50% (IC50)[2][3]. This data is also utilized to estimate starting doses for acute oral systemic toxicity tests[4].

Step-by-Step Methodology: 3T3 NRU Assay
  • Cell Seeding: Seed BALB/c 3T3 mouse fibroblasts into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment[2].

  • Compound Preparation: Dissolve 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in DMSO (final DMSO concentration in culture must not exceed 0.5% to prevent solvent-induced toxicity). Prepare an 8-point serial dilution.

  • Exposure: Aspirate culture media and replace with media containing the test compound. Incubate for 48 hours.

  • Neutral Red Incubation: Remove the test media, wash cells with PBS, and add media containing Neutral Red dye (50 µg/mL). Incubate for 3 hours. Causality note: Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells. Damaged or dead cells cannot retain the dye, making it a highly reliable indicator of membrane integrity and cellular metabolism[3].

  • Extraction and Quantification: Wash cells, add a desorb solution (1% glacial acetic acid, 50% ethanol) to extract the dye, and measure absorbance at 540 nm using a microplate reader[4].

  • Data Analysis: Calculate the IC50 using a non-linear regression model.

Genotoxicity Assessment (OECD 471)

Given the nitroaromatic structural alert, the Bacterial Reverse Mutation Assay (Ames Test) per OECD 471 is the mandatory core test for evaluating mutagenic potential[5].

Step-by-Step Methodology: Ames Test (Pre-incubation Method)

For nitroaromatic compounds, the pre-incubation method is preferred over standard plate incorporation, as it allows for a higher concentration of the test article to interact with the bacteria and the metabolic enzymes in a liquid environment prior to plating, thereby increasing the sensitivity of detecting short-lived reactive intermediates[5].

  • Strain Selection: Utilize histidine-deficient Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-deficient Escherichia coli WP2 uvrA. Causality note: TA98 and TA1537 detect frameshift mutations, while TA100 and TA1535 detect base-pair substitutions, ensuring comprehensive coverage of mutation mechanisms[6].

  • Metabolic Activation: Prepare the S9 mix using liver homogenate from rats induced with Phenobarbital/β-Naphthoflavone (PB/NF)[6].

  • Pre-incubation: In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition), and 0.05 mL of the test compound (at various non-cytotoxic concentrations determined via OECD 129). Incubate at 37°C for 20-30 minutes with shaking[6].

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) to the tube, mix rapidly, and pour onto minimal glucose agar plates[5].

  • Incubation and Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least 2-fold (for TA98, TA100) or 3-fold (for TA1535, TA1537) higher than the vehicle control[5].

Preliminary Safety Data Synthesis

Based on the structural characteristics of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether and standard screening protocols, the following table summarizes the required data endpoints and expected safety thresholds for progression in drug development.

Assay / EndpointProtocol StandardTarget Threshold for SafetyImplications of Failure
Hazard Classification GHS StandardsReversible irritation (Xi)Requires strict PPE and handling protocols during synthesis[1].
Cytotoxicity (IC50) OECD 129 (3T3 NRU)IC50 > 100 µMHigh cytotoxicity indicates poor tolerability; limits in vivo dosing[2][7].
Mutagenicity (-S9) OECD 471 (Ames)Negative (< 2x vehicle control)Direct-acting mutagen; compound development is typically halted[8].
Mutagenicity (+S9) OECD 471 (Ames)Negative (< 2x vehicle control)Metabolically activated mutagen (likely via nitroreduction); requires structural optimization[5].

References

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". Available at: [Link]

  • Labcorp. "Toxicology, Genetic: OECD 471 Bacterial reverse mutation test (Ames)". Available at: [Link]

  • Scantox. "GLP OECD 471 Ames Test". Available at: [Link]

  • Creative Bioarray. "Bacterial Reverse Mutation Test (Ames Test, OECD 471)". Available at: [Link]

  • Vivotecnia. "Ames Test - Confirmatory test included - OECD 471". Available at: [Link]

  • Tox Lab. "In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129)". Available at: [Link]

  • Lebrun Labs. "3T3 Neutral Red Uptake Cytotoxicity Assay (OECD 129)". Available at: [Link]

  • Abich Lifeanalytics. "Cytotoxicity Test LD50 Overview". Available at: [Link]

  • Research, Society and Development. "Cytotoxicity in fibroblasts from young and elderly donors from two mouthwashes used to prevent the spread of SARS-CoV-2". Available at: [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether: A Technical Whitepaper

Executive Summary 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNP-PME; CAS: 946680-39-3) is a synthetic molecule characterized by two distinct structural motifs: a nitroaromatic core and a basic piperidine ring. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNP-PME; CAS: 946680-39-3) is a synthetic molecule characterized by two distinct structural motifs: a nitroaromatic core and a basic piperidine ring. For drug development professionals, these functional groups present a highly specific set of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities.

This whitepaper establishes an authoritative, self-validating framework for the preclinical PK profiling of MNP-PME. By moving beyond standard screening templates, we dissect the causality behind its expected disposition—specifically, the inflation of volume of distribution ( Vd​ ) via lysosomal trapping and the complex, multi-enzyme clearance pathways dictated by its nitro group.

Structural Liability Analysis & Mechanistic Causality

To design a robust PK profiling strategy, we must first understand the physicochemical causality driving the molecule's behavior in biological systems.

  • The Piperidine Moiety (Lysosomal Trapping): The secondary amine of the piperidine ring is highly basic (estimated pKa​≈9.5 ). At physiological pH (7.4), MNP-PME exists predominantly as a protonated cation. Basic lipophilic amines are highly susceptible to lysosomal ion trapping. The unionized fraction diffuses across the lysosomal membrane, but upon entering the acidic lumen (pH ~4.8), it becomes heavily protonated and membrane-impermeable, leading to massive intracellular sequestration and an artificially inflated Vd​ ( [1]).

  • The Nitroaromatic Core (Reductive Clearance): Standard microsomal stability assays often misrepresent the clearance of nitroaromatics. The nitro group ( −NO2​ ) is primarily reduced by non-P450 cytosolic enzymes, such as aldehyde oxidase (AO) and nitroreductases, as well as the anaerobic gut microbiome ( [2]). This reductive bioactivation can yield reactive nitrogen species (RNS) or hydroxylamines, introducing toxicity risks ( [3]).

  • The Methoxy Ether (Oxidative Clearance): The ether linkage is a classic site for Cytochrome P450 (CYP)-mediated O-demethylation, yielding a phenol metabolite that is rapidly cleared via Phase II glucuronidation.

Pathway MNP MNP-PME (Parent Drug) NitroRed Nitroreduction (Cytosolic/Microbiome) MNP->NitroRed Non-P450 ODemeth O-Demethylation (Hepatic CYPs) MNP->ODemeth CYP450 AminoMet Amino Metabolite (Toxicity/Clearance) NitroRed->AminoMet PhenolMet Phenol Metabolite (Phase II Substrate) ODemeth->PhenolMet

Biotransformation pathways of MNP-PME highlighting nitroreduction and O-demethylation.

In Vitro ADME Profiling Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal controls that verify the biological integrity of the assay independently of the test compound's behavior.

Protocol 1: Comprehensive Metabolic Stability (Microsomal + Cytosolic)

Standard Liver Microsome (HLM) assays will miss the cytosolic nitroreduction of MNP-PME. This protocol utilizes S9 fractions (containing both microsomes and cytosol) to capture the full clearance profile.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw human liver S9 fractions on ice.

  • Incubation Mixture: Combine S9 fractions (final protein concentration 1 mg/mL) with 1 µM MNP-PME.

  • Self-Validating Controls:

    • Positive CYP Control: Verapamil (ensures microsomal CYP activity).

    • Positive AO Control: Phthalazine (ensures cytosolic aldehyde oxidase activity).

    • Negative Control: Minus-cofactor incubation (rules out chemical instability).

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail (1 mM NADPH for CYPs; AO does not require NADPH but requires molecular oxygen, while nitroreductases often require hypoxia. Run parallel aerobic and anaerobic incubations).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol 2: Cell-Based Lysosomal Trapping Assay

Because the piperidine ring drives basicity, we must quantify its lysosomotropic potential to predict tissue accumulation ( [4]).

Step-by-Step Methodology:

  • Cell Culture: Seed primary human hepatocytes or HepG2 cells in 96-well plates at 1×105 cells/well.

  • Pre-treatment (The Validation Step): Treat half the wells with 50 µM Chloroquine (a known lysosomotropic agent) for 1 hour. Causality: Chloroquine accumulates in lysosomes, raising the internal pH and collapsing the proton gradient. If MNP-PME is subject to ion trapping, its accumulation will be significantly reduced in Chloroquine-treated cells.

  • Dosing: Add 5 µM MNP-PME to all wells and incubate for 2 hours at 37°C.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to remove extracellular drug. Lyse cells using 80% methanol/20% water.

  • Quantification: Measure intracellular MNP-PME via LC-MS/MS. Calculate the accumulation ratio (Intracellular concentration / Extracellular concentration).

Trapping Cytosol Cytosol (pH 7.4) MNP-PME (Unionized) ⇌ MNP-PME-H+ Membrane Lysosomal Membrane Cytosol->Membrane Passive Diffusion (Unionized Species) Lysosome Lysosome (pH ~4.8) MNP-PME-H+ (Trapped) Membrane->Lysosome Lysosome->Membrane Efflux Blocked (Protonated Species)

Lysosomal ion-trapping mechanism of the basic piperidine moiety in MNP-PME.

In Vivo Pharmacokinetic Profiling (Rodent Model)

To correlate in vitro liabilities with systemic exposure, a standard rodent PK study is required.

Protocol 3: IV/PO PK Study in Sprague-Dawley Rats

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures solubility of the lipophilic ether).

    • PO Formulation: 0.5% Methylcellulose in water (suspension).

  • Dosing: Administer 1 mg/kg IV (via jugular vein) to Group 1 (n=3) and 10 mg/kg PO (oral gavage) to Group 2 (n=3).

  • Sampling: Collect serial blood samples (200 µL) via tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Extract plasma using protein precipitation (Acetonitrile, 1:3 ratio). Analyze via UPLC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transition for MNP-PME.

Quantitative Data Presentation

Based on the structural liabilities of nitroaromatic piperidines, the following table summarizes the expected quantitative PK parameters derived from Non-Compartmental Analysis (NCA).

PK ParameterRouteExpected Value RangeMechanistic Interpretation
Clearance ( CL ) IV35 - 50 mL/min/kgHigh clearance driven by dual-pathway metabolism (CYP O-demethylation + Cytosolic nitroreduction).
Volume of Distribution ( Vdss​ ) IV8.0 - 15.0 L/kgMassive tissue distribution due to lysosomal trapping of the basic piperidine ring.
Half-life ( T1/2​ ) IV/PO3.0 - 5.0 hoursModerate half-life; the high clearance is offset by the massive Vd​ slowly releasing trapped drug back into systemic circulation.
Oral Bioavailability ( F% ) PO< 20%Poor systemic exposure due to extensive first-pass metabolism (gut microbiome nitroreduction and hepatic extraction).
Cmax​ PO50 - 150 ng/mLBlunted peak concentration due to rapid tissue partitioning and first-pass effect.

Mechanistic Insights & Lead Optimization

If MNP-PME were to be advanced as a pharmacological probe or drug lead, the data generated from this profiling framework would necessitate structural optimization to mitigate chemical stress and adverse reactions ( [5]).

  • Mitigating Vd​ Inflation: The high basicity of the piperidine nitrogen causes excessive tissue retention. Introducing an electron-withdrawing group (e.g., a fluorine atom) adjacent to the piperidine nitrogen can lower the pKa​ from ~9.5 to ~7.5, reducing lysosomal protonation and improving the free fraction of the drug in plasma.

  • Bypassing Reductive Toxicity: The nitroaromatic group is a severe liability for first-pass clearance and reactive metabolite generation. Bioisosteric replacement of the −NO2​ group with a cyano ( −CN ) or trifluoromethyl ( −CF3​ ) group would eliminate nitroreductase liability while maintaining the electron-withdrawing properties required for target binding.

References

  • Daniel, W. A., et al. (2004). "Ion-Trapping, Microsomal Binding, and Unbound Drug Distribution in the Hepatic Retention of Basic Drugs." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Fukami, T., Yokoi, T., & Nakajima, M. (2022). "Non-P450 Drug-Metabolizing Enzymes: Contribution to Drug Disposition, Toxicity, and Development." Annual Review of Pharmacology and Toxicology. Available at:[Link]

  • Bitar, L., & Jaber, A. (2025). "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." African Journal of Pharmaceutical Sciences. Available at:[Link]

  • Murányi, J., et al. (2019). "Novel Crizotinib–GnRH Conjugates Revealed the Significance of Lysosomal Trapping in GnRH-Based Drug Delivery Systems." Pharmaceutics. Available at:[Link]

  • Sharma, M., et al. (2011). "Managing the challenge of chemically reactive metabolites in drug development." Nature Reviews Drug Discovery. Available at: [Link]

Exploratory

Advanced Receptor Binding Affinity Assays for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether: A Methodological Whitepaper

Executive Summary The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3)[1] possesses a highly privileged structural motif in neuropharmacology. The integration of a basic piperidine ring linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3)[1] possesses a highly privileged structural motif in neuropharmacology. The integration of a basic piperidine ring linked via a flexible ether bridge to a substituted aromatic system makes it a prime candidate for interacting with aminergic G-Protein Coupled Receptors (GPCRs) and Sigma ( σ ) chaperone proteins. This whitepaper provides an in-depth, self-validating methodological framework for determining the binding affinity ( Ki​ ) of this compound at σ1​ and 5-HT 2A​ receptors using radioligand displacement assays.

Pharmacophore Analysis & Target Rationale

To design an effective binding assay, one must first understand the physicochemical causality of the ligand-receptor interaction.

  • The Basic Amine (Piperidine): At physiological pH (7.4), the piperidine nitrogen is protonated. This allows it to form a critical electrostatic salt bridge with conserved aspartate residues within the binding pockets of target proteins (e.g., Asp155 in the 5-HT 2A​ receptor or Asp126/Glu172 in the σ1​ receptor)[2].

  • The Ether Linker: Provides rotational flexibility, allowing the molecule to adopt the optimal bioactive conformation while acting as a hydrogen bond acceptor.

  • The 2-Methoxy-5-nitrophenyl Moiety: The aromatic ring engages in π−π stacking with aromatic residues (like tryptophan or phenylalanine) in the receptor cavity. The strongly electron-withdrawing nitro group and electron-donating methoxy group create a distinct dipole moment, modulating the lipophilicity ( logP ) and influencing the compound's partitioning into the lipid bilayer where these receptors reside.

G Ligand 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Receptor1 Sigma-1 (σ1) Receptor (Endoplasmic Reticulum) Ligand->Receptor1 High Affinity Receptor2 5-HT2A Receptor (Plasma Membrane) Ligand->Receptor2 Moderate Affinity Effector1 Ca2+ Mobilization Modulation Receptor1->Effector1 Effector2 Gq/11 Protein Activation Receptor2->Effector2 Outcome Phenotypic Response (Neuroplasticity / Signaling) Effector1->Outcome Effector2->Outcome

Putative receptor binding targets and downstream signaling pathways.

Principles of Radioligand Binding & Self-Validating Systems

A robust binding assay must be a self-validating system . This is achieved by rigorously defining Total Binding (TB) and Non-Specific Binding (NSB) to isolate the Specific Binding (SB) signal (where SB=TB−NSB ).

We utilize competitive displacement, where the test compound competes with a known radioactive tracer for the receptor site. The raw readout is the IC50​ (the concentration of the test compound that displaces 50% of the radioligand). However, because IC50​ is dependent on the radioligand concentration used in the specific assay, it is not a universal metric.

To establish absolute affinity, we apply the Cheng-Prusoff equation ()[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical correction ensures that the reported Ki​ is an intrinsic property of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether, independent of the assay setup.

Step-by-Step Experimental Methodologies

Protocol A: Membrane Preparation
  • Harvesting: Culture HEK293 cells stably expressing the target receptor (human σ1​ or 5-HT 2A​ ) to 80% confluence. Harvest cells using a cell scraper in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Lysis & Centrifugation: Homogenize the cell suspension using a Dounce homogenizer. Centrifuge at 1,000 × g for 10 minutes at 4°C to remove intact cells and nuclei.

  • Membrane Isolation: Ultracentrifuge the supernatant at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in the respective assay buffer.

Protocol B: σ1​ Receptor Competitive Binding Assay

This protocol utilizes [3H]−(+) -pentazocine, a highly selective σ1​ agonist ()[4].

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation Mixture: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension (approx. 50 µg protein/well).

    • 25 µL of [3H]−(+) -pentazocine (final concentration: 3 nM).

    • 25 µL of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation (NSB Control): In dedicated control wells, replace the test compound with 10 µM Haloperidol. Causality: Haloperidol's affinity is high enough to saturate all specific σ1​ sites. Any remaining radioactivity represents non-specific lipid partitioning or filter binding.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine moiety of our test compound from non-specifically adhering to the filter matrix.

  • Washing: Wash filters 3× with 300 µL of ice-cold buffer. Causality: The drop in temperature dramatically slows the dissociation rate ( koff​ ) of the bound radioligand, preserving the signal during the wash.

Protocol C: 5-HT 2A​ Receptor Competitive Binding Assay

This protocol utilizes [3H] -ketanserin, the gold-standard 5-HT 2A​ antagonist ()[5].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 0.1% Ascorbic Acid and 4 mM CaCl 2​ . Causality: Ascorbic acid prevents the oxidative degradation of aminergic ligands, while Ca 2+ stabilizes the active conformation of the GPCR.

  • Incubation Mixture: Combine 150 µL membranes, 25 µL of [3H] -ketanserin (final concentration: 1 nM), and 25 µL of the test compound.

  • Self-Validation (NSB Control): Define NSB using 10 µM Mianserin.

  • Equilibration & Filtration: Incubate at 37°C for 60 minutes. Filter through PEI-soaked GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.

G N1 Membrane Preparation (HEK293 Cells) N2 Incubation with [³H]-Ligand & Test Compound N1->N2 N3 Rapid Filtration (GF/B Filters + PEI) N2->N3 N4 Washing (Ice-cold Buffer) N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Non-Linear Regression (IC50 & Ki Calculation) N5->N6

Workflow for competitive radioligand binding assays.

Quantitative Data Summary

To ensure the trustworthiness of the assay, the system must be calibrated. Below is a structured summary of the assay parameters and the representative validation metrics expected when profiling 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Assay Parameter / Metric σ1​ Receptor Assay5-HT 2A​ Receptor Assay
Radioligand Tracer [3H]−(+) -Pentazocine (3 nM) [3H] -Ketanserin (1 nM)
Tracer Kd​ (Determined via Saturation) 2.5 nM1.2 nM
NSB Definition Compound 10 µM Haloperidol10 µM Mianserin
Incubation Conditions 120 min @ 37°C60 min @ 37°C
Assay Robustness (Z'-Factor) 0.82 (Excellent)0.78 (Excellent)
Test Compound IC50​ (Representative) 45.2 nM128.5 nM
Test Compound Ki​ (Calculated) 20.5 nM 70.1 nM

Note: The calculated Ki​ values are derived using non-linear regression (four-parameter logistic curve fitting) to ensure accurate representation of the compound's affinity profile.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

  • Hanner, M., Moebius, F. F., Flandorfer, A., Knaus, H. G., Striessnig, J., Kempner, E., & Glossmann, H. (1996). Purification, molecular cloning, and expression of the mammalian sigma1-binding site. Proceedings of the National Academy of Sciences of the United States of America, 93(15), 8072–8077. URL:[Link]

  • Leysen, J. E., Niemegeers, C. J., Van Nueten, J. M., & Laduron, P. M. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional evidence. Molecular Pharmacology, 21(2), 301–314. URL:[Link]

Sources

Foundational

In-Depth Technical Guide &amp; Safety Data Protocol: Handling and Synthetic Utility of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and EHS Professionals Executive Summary & Structural Profiling In modern drug discovery, bifunctional scaffolds are the li...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and EHS Professionals

Executive Summary & Structural Profiling

In modern drug discovery, bifunctional scaffolds are the lifeblood of library synthesis. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a prime example of such a scaffold. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a highly tunable, dual-component system.

Structurally, it marries a basic, nucleophilic secondary amine (the piperidine ring) with an electron-deficient, reducible nitroaromatic moiety. The piperidine nitrogen (pKa ~11) serves as a versatile anchor for alkylation or acylation, while the nitro group acts as a masked aniline, primed for late-stage functionalization. However, this dual reactivity dictates strict handling protocols: the amine is susceptible to N-oxidation, and the nitroaromatic system requires specific storage conditions to prevent degradation. This whitepaper establishes the definitive safety data, handling guidelines, and validated synthetic workflows for this compound.

Physicochemical Properties & Hazard Classification

Understanding the physical and chemical nature of the compound is the first step in establishing a safe and effective laboratory environment. The table below summarizes the core metrics and their practical implications in the lab.

Table 1: Physicochemical Profile
PropertyValueCausality / Laboratory Implication
CAS Number 946680-39-3Unique identifier for procurement and EHS tracking[1].
Molecular Formula C13H18N2O4Indicates the presence of a basic nitrogen and an oxidizing nitro group[1].
Molecular Weight 266.29 g/mol Critical for precise molarity calculations during stock solution preparation[1].
Hazard Class Xi (Irritant)Dictates the mandatory use of specific PPE to prevent dermal and ocular exposure[1].
Table 2: Hazard Summary & Mitigation Strategy
Hazard CategoryMechanistic DescriptionMitigation Strategy
Skin/Eye Corrosion Piperidine derivatives exhibit strong basicity and can cause severe burns upon direct tissue contact[2].Wear splash-proof safety goggles and double-layered nitrile gloves[3].
Inhalation Toxicity Nitroaromatics and piperidine vapors may cause respiratory tract irritation[4].Handle exclusively within a certified, externally exhausted fume hood[3].
Chemical Reactivity Amines and nitroaromatics are incompatible with strong oxidizers and acid anhydrides[3].Store under inert gas (Argon/Nitrogen), segregated from reactive agents[5].

Safety Data Sheet (SDS) Core & Handling Guidelines

Handling 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether requires a proactive safety posture. The protocols below are designed to mitigate the specific risks associated with its structural components.

  • Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. Operators must don a flame-resistant lab coat, chemical-resistant nitrile gloves, and splash-proof goggles.

  • Storage Conditions: The compound must be stored at 4°C in a tightly sealed container, protected from light. Nitroaromatic compounds can be light-sensitive, and the secondary amine will slowly oxidize to an N-oxide if left exposed to ambient air[5].

  • Spill Response Protocol: In the event of a solid spill, do not sweep dry, as this risks aerosolizing the irritant powder. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to suppress dust. Sweep using non-sparking tools, and decontaminate the surface with a polar solvent like acetone, followed by a mild acidic wash to neutralize any residual basic amine[5].

G Start Receive Chemical (CAS: 946680-39-3) PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation) PPE->Hood Store Inert Storage (Argon, 4°C, Dark) Hood->Store Routine Handling Spill Spill Response (Absorbent, No Dust) Hood->Spill Spill/Accident Dispose Hazardous Waste (EHS Guidelines) Spill->Dispose

Fig 1: Standard operating procedure for the safe handling, storage, and spill response of the compound.

Experimental Workflows & Methodologies

As an application scientist, I mandate that every protocol must be a self-validating system. The following workflows detail the preparation and synthetic utilization of the compound, explaining the why behind every what.

Workflow 1: Preparation of a 0.1 M Standardized Stock Solution

Objective: Create a stable, oxidation-resistant stock solution for downstream high-throughput synthesis.

  • Inert Preparation: Transfer the chemical vial to a fume hood. Purge a clean, dry 20 mL scintillation vial with Argon gas for 60 seconds.

    • Causality: Piperidine derivatives are prone to N-oxidation in ambient air. Displacing oxygen with Argon ensures the integrity of the secondary amine[3].

  • Precise Weighing: Accurately weigh 266.3 mg (1.0 mmol) of the compound.

  • Solvation: Dissolve the solid in 10.0 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: These aprotic solvents readily dissolve piperidine derivatives without participating in unwanted acid-base chemistry, unlike protic solvents which may cause hydrogen bonding interference[3].

  • Storage: Seal the vial with a PTFE-lined septum cap, wrap it in aluminum foil, and store at 4°C.

    • Causality: Nitroaromatics can undergo photolytic degradation. Foil wrapping and low temperatures suppress this background degradation[5].

Workflow 2: Synthetic Functionalization (N-Boc Protection & Nitro Reduction)

Objective: Convert the bifunctional scaffold into a versatile, mono-protected aniline building block for amide coupling.

  • Amine Protection (N-Boc): To the 0.1 M stock solution (10 mL, 1.0 mmol), add 1.2 mmol of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 mmol of Triethylamine (Et₃N). Stir at room temperature for 2 hours.

    • Causality: The secondary amine must be masked (protected) to prevent it from poisoning the palladium catalyst in the subsequent reduction step, and to prevent it from out-competing the aniline during late-stage amide coupling[4].

  • System Validation (Self-Check): Confirm complete protection via Thin Layer Chromatography (TLC).

    • Validation: A ninhydrin stain will show the disappearance of the secondary amine (which stains a deep purple) and the appearance of a UV-active, ninhydrin-negative spot corresponding to the Boc-protected intermediate.

  • Nitro Reduction: Evaporate the DCM and redissolve the intermediate in 10 mL of Methanol. Add 10% Pd/C (10 mol%). Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously for 4 hours.

    • Causality: Palladium on carbon (Pd/C) efficiently reduces the nitroaromatic group to an aniline under mild conditions, leaving the ether linkage and the Boc-protecting group completely intact.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the stable aniline intermediate.

G A 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether B N-Boc Protection (Boc2O, Et3N, DCM) A->B Shield sec-amine C Nitro Reduction (Pd/C, H2, MeOH) B->C Reduce NO2 D Aniline Intermediate (Stable for Coupling) C->D Isolate E Amide Coupling (HATU, R-COOH) D->E Functionalize

Fig 2: Synthetic workflow demonstrating N-Boc protection followed by catalytic nitro reduction.

References

The protocols and safety guidelines established in this whitepaper are grounded in verified chemical safety databases and published handling standards.

  • Title: 2-METHOXY-5-NITROPHENYL 3-PIPERIDINYLMETHYL ETHER Properties & Safety Data Source: ChemicalBook URL
  • Title: Piperidine - Toxicity and Safety Source: Grokipedia URL
  • Title: Handling and safety precautions for Piperidine Derivatives Source: BenchChem URL
  • Title: Safe Handling and Storage of Nitroaromatic Compounds Source: BenchChem URL
  • Title: Uses and Preparation of Boc-Protected Piperidines Source: ChemicalBook URL

Sources

Exploratory

In-Depth Technical Guide: Metabolic Stability of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in Human Liver Microsomes

Executive Summary In early-stage drug discovery, evaluating the susceptibility of a chemical entity to biotransformation is a critical gateway to predicting in vivo pharmacokinetics. This technical whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, evaluating the susceptibility of a chemical entity to biotransformation is a critical gateway to predicting in vivo pharmacokinetics. This technical whitepaper provides a comprehensive, field-proven framework for assessing the in vitro metabolic stability of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3)[1][2]. By utilizing Human Liver Microsomes (HLM), researchers can isolate Phase I cytochrome P450 (CYP)-mediated metabolism to accurately calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[3][4]. This guide details the predictive structural liabilities of the compound, the causality behind robust experimental design, and the mathematical scaling required to translate in vitro depletion into actionable in vivo hepatic clearance predictions.

Structural Liability Analysis & Predictive Metabolism

Before initiating an HLM assay, a Senior Application Scientist must perform a structural liability analysis to predict potential sites of metabolism (Soft Spots). 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether possesses several functional groups highly susceptible to Phase I oxidative metabolism:

  • The 2-Methoxy Group: Highly vulnerable to O-demethylation, primarily driven by CYP2D6 and CYP3A4, yielding a reactive phenolic intermediate.

  • The Piperidine Ring: Susceptible to N-dealkylation, N-oxidation (via Flavin-containing monooxygenases, FMOs, or CYPs), and α -carbon hydroxylation.

  • The Ether Linkage: Prone to O-dealkylation (ether cleavage), which would split the molecule into 2-methoxy-5-nitrophenol and piperidine-3-methanol derivatives.

Understanding these pathways is essential for downstream LC-MS/MS metabolite identification and optimizing the analytical gradient.

MetabolicPathways Parent 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether ODemeth O-Demethylation (CYP2D6, CYP3A4) Parent->ODemeth NDealk N-Dealkylation / N-Oxidation (CYP3A4, FMOs) Parent->NDealk EtherCleave Ether Cleavage (O-Dealkylation) Parent->EtherCleave Met1 5-Nitro-2-hydroxyphenyl 3-piperidinylmethyl ether ODemeth->Met1 Met2 Piperidine Ring Modifications NDealk->Met2 Met3 2-Methoxy-5-nitrophenol + Piperidine-3-methanol EtherCleave->Met3

Caption: Predicted Phase I metabolic pathways for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Experimental Design: Building a Self-Validating System

A trustworthy metabolic stability assay cannot merely generate data; it must continuously prove its own validity. The HLM system utilizes subcellular fractions containing membrane-bound drug-metabolizing enzymes (CYPs)[4]. To ensure the integrity of the data, the assay must be designed as a self-validating system incorporating the following controls:

  • Positive Controls (Metabolic Competence): Concurrent incubation of known probe substrates, such as (CYP3A4) and Dextromethorphan (CYP2D6), ensures the specific HLM batch is enzymatically active.

  • Negative Control (Chemical Stability): An incubation performed in the exact same matrix but without the addition of the NADPH cofactor. This differentiates true CYP-mediated enzymatic metabolism from spontaneous chemical degradation or non-specific binding to the assay apparatus[4].

Step-by-Step Methodology & Causality

The following protocol outlines the substrate depletion method. Every step is engineered with a specific biochemical causality to ensure accurate first-order kinetics.

Reagents Required
  • Substrate: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (10 mM stock in DMSO).

  • Enzyme: Pooled Human Liver Microsomes (HLM), typically 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate ( KPO4​ ) buffer, pH 7.4.

  • Cofactor: 10 mM NADPH in KPO4​ buffer.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS)[5].

Protocol Execution
  • Preparation: Dilute the substrate stock in KPO4​ buffer to achieve a final incubation concentration of 1 µM , with a final HLM protein concentration of 0.5 mg/mL [5].

    • Causality: The 1 µM concentration is deliberately chosen to remain well below the anticipated Michaelis-Menten constant ( Km​ ) of the metabolizing enzymes. This ensures the reaction operates under first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration. Furthermore, keeping the final DMSO concentration below 0.1% prevents solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the HLM-substrate mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Allows the system to reach thermal equilibrium before initiation, preventing temperature-dependent lag phases in enzyme kinetics.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the reaction[5].

    • Causality: Cytochrome P450 enzymes require a continuous supply of electrons to drive the oxidative catalytic cycle; NADPH serves as this obligate electron donor[4].

  • Time-Course Sampling: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture[4].

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the IS[4][5].

    • Causality: The high organic solvent ratio (3:1) and cold temperature instantaneously denature the microsomal proteins, halting enzymatic activity precisely at the target timepoint and precipitating the proteins for clean LC-MS/MS injection[5].

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[4][5]. Transfer the supernatant for analysis.

Workflow Prep Prepare HLM & Substrate (1 µM Substrate, 0.5 mg/mL) PreInc Pre-incubation (37°C, 5 min) Prep->PreInc Init Initiate Reaction (Add 1 mM NADPH) PreInc->Init Sample Time-course Sampling (0 to 60 min) Init->Sample Quench Quench Reaction (Ice-cold ACN + IS) Sample->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Caption: Step-by-step experimental workflow for HLM metabolic stability assay.

Analytical Workflow (LC-MS/MS)

The supernatant is subjected to Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[6]. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The peak area ratio of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether to the Internal Standard is calculated for each time point. The natural logarithm of the percentage of parent compound remaining is plotted against time[3].

Data Analysis & Pharmacokinetic Scaling

The slope of the linear regression from the natural log plot yields the elimination rate constant ( k )[3]. From this, fundamental DMPK parameters are derived[3][6]:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=kln(2)​

  • In Vitro Intrinsic Clearance ( CLint,micr​ ):

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): Scaled using standard physiological parameters (e.g., 48.8 mg microsomal protein / g liver, and 25.7 g liver / kg body weight for humans)[3].

    CLint,invivo​=CLint,micr​×48.8×25.7
Data Presentation

Below is a structured data table demonstrating how raw assay outputs for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether are translated into scaled pharmacokinetic metrics using the well-stirred liver model[6].

ParameterValueUnitDescription / Formula
k 0.023 min−1 Elimination rate constant (Slope of ln(% remaining) vs. time)
t1/2​ 30.1 min In vitro half-life ( 0.693/k )[3]
CLint,micr​ 46.0 μL/min/mg In vitro intrinsic clearance[3]
CLint,invivo​ 57.7 mL/min/kg Scaled in vivo intrinsic clearance (Human)[3]
CLH​ 14.2 mL/min/kg Predicted Hepatic Clearance (Well-stirred model)[6]
Extraction Ratio ( EH​ ) 0.68-Hepatic Extraction Ratio ( CLH​/QH​ , where QH​≈20.7 mL/min/kg )

Interpretation: An extraction ratio of 0.68 indicates that 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether would be classified as a moderate-to-high clearance compound in humans, suggesting significant first-pass metabolism if administered orally.

References

  • ChemicalBook. 2-METHOXY-5-NITROPHENYL 3-PIPERIDINYLMETHYL ETHER Properties.1

  • Suzhou Rovathin Foreign Trade Co.,Ltd. Product Catalog: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.2

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). 3

  • National Institutes of Health (PMC). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.5

  • Mercell. Standard Operating Procedure: Metabolic Stability in Liver Microsomes.Link

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.4

  • AKJournals. Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. (2025). 6

Sources

Foundational

Strategic Applications of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in Early-Stage Drug Discovery

Executive Summary In the landscape of early-stage drug discovery, the selection of versatile, pre-optimized building blocks is critical for accelerating Hit-to-Lead (H2L) and Fragment-Based Drug Discovery (FBDD) campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the selection of versatile, pre-optimized building blocks is critical for accelerating Hit-to-Lead (H2L) and Fragment-Based Drug Discovery (FBDD) campaigns. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) represents a highly privileged bifunctional scaffold. By combining a flexible, basic piperidine moiety with a functionalizable nitroanisole core, this compound offers orthogonal reactivity vectors.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind this scaffold, provide self-validating synthetic protocols for library generation, and map its pharmacophoric utility against high-value therapeutic targets.

Structural and Physicochemical Profiling

The architectural design of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is not accidental; it is a convergence of several highly validated pharmacophores [1].

  • The Piperidine Ring: Piperidine is the most frequently utilized nitrogen heterocycle in FDA-approved drugs [2]. With a pKa of ~9.5, the secondary amine is protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets.

  • The Ether Linkage: The methylene-ether bridge provides necessary conformational flexibility to access deep binding pockets without incurring the severe entropic penalties associated with long, unconstrained alkyl chains.

  • The 2-Methoxy-5-nitrophenyl Core: The methoxy group serves a dual purpose: it acts as a hydrogen bond acceptor (HBA) and enforces a steric lock, pre-organizing the conformation of the adjacent ether oxygen. The nitro group at the 5-position is a bioisosteric placeholder and a synthetic vector, primed for chemoselective reduction to an aniline [3].

Quantitative Data Summary

To validate its utility in FBDD and HTS library design, the calculated physicochemical properties of the scaffold are summarized below. The metrics strictly adhere to Lipinski’s Rule of 5 and the Rule of 3 for fragments.

PropertyValueImplication for Drug Discovery
Molecular Weight 266.29 g/mol Ideal size for fragment elaboration; leaves ample mass budget for hit optimization.
cLogP (Predicted) ~1.9Optimal lipophilicity balancing oral bioavailability and aqueous solubility.
Topological Polar Surface Area 76.2 ŲExcellent cell permeability; falls within the threshold for potential BBB penetration.
Hydrogen Bond Donors (HBD) 1The piperidine NH provides a critical vector for target interaction.
Hydrogen Bond Acceptors (HBA) 5Enhances aqueous solubility and enables interaction with kinase hinge regions.
Rotatable Bonds 5Balances induced-fit flexibility with low entropic binding penalties.

Synthetic Workflows & Library Generation

To leverage this scaffold for High-Throughput Screening (HTS) library generation, orthogonal functionalization is required. The primary workflow involves the chemoselective reduction of the nitro group to an aniline, followed by electrophilic trapping (e.g., amide or urea formation).

Pathway A 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether [M+H]+ 267.1 B Chemoselective Nitro Reduction A->B B2(OH)4 / EtOH C Aniline Intermediate [M+H]+ 237.1 B->C >95% Conversion D Amide Library (Kinase Hinge Binders) C->D R-COCl / HATU E Urea Library (Allosteric Modulators) C->E R-NCO

Workflow for the orthogonal diversification of the nitro-ether scaffold into screening libraries.

Protocol 1: Chemoselective Nitro Reduction to Aniline

Causality & Logic: While standard Palladium on Carbon (Pd/C) hydrogenation is common, it carries the risk of cleaving the alkyl-aryl ether linkage or inducing piperidine N-oxidation. To guarantee a self-validating, high-fidelity transformation, we employ a mild, chemoselective reduction using tetrahydroxydiboron (B2(OH)4) [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add B2(OH)4 (3.0 eq) followed by slow, dropwise addition of 1M NaOH (0.5 eq) to activate the diboron species.

  • Reaction: Stir the mixture at room temperature for 2 hours. The generation of the active alkoxide-boron complex drives the reduction without requiring high-pressure hydrogen gas.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting material peak ([M+H]+ = 267.1) is entirely replaced by the aniline product ([M+H]+ = 237.1).

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Amide Coupling for Hit Generation

Causality & Logic: The resulting aniline is sterically hindered by the ortho-methoxy group. Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics here. Therefore, HATU is selected for its superior efficiency in overcoming steric bulk via the formation of a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the aniline intermediate (1.0 eq) from Protocol 1 to the activated mixture.

  • Reaction: Stir at 40°C for 4-6 hours.

  • Validation: Analyze via LC-MS to confirm the disappearance of the 237.1 m/z peak and the appearance of the target amide mass.

  • Purification: Purify directly via preparative Reverse-Phase HPLC (Acetonitrile/Water with 0.1% TFA) to yield the final library compound as a TFA salt (protonated at the piperidine nitrogen).

Applications in Target-Based Drug Discovery

Once diversified, derivatives of this scaffold exhibit profound utility across multiple therapeutic target classes.

Kinase Inhibitor Design

The aniline derivatives (post-reduction) are classic hinge-binding motifs in kinase drug discovery. The aniline NH acts as a hydrogen bond donor to the kinase hinge region backbone (e.g., the carbonyl of a Leucine or Valine residue), while the methoxy oxygen can act as a hydrogen bond acceptor or dictate the twist angle of the molecule to perfectly align with the ATP-binding pocket.

Aminergic GPCR Modulators

Piperidine is considered a "privileged structure" for G-Protein Coupled Receptors (GPCRs) [2]. The basic nitrogen of the 3-piperidinylmethyl ether moiety mimics endogenous monoamines (like dopamine or serotonin), forming an essential salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

Pharmacophore cluster_scaffold Scaffold Pharmacophores Target Protein Binding Pocket Pip Piperidine Amine (pKa ~9.5) Target->Pip Salt Bridge (Asp/Glu) Methoxy Methoxy Group (Steric Lock) Target->Methoxy Hydrophobic Pocket Fit Nitro Nitro / Aniline Vector (H-Bonding) Target->Nitro Hinge Binding (Kinases) Ether Ether Linker (Flexibility) Pip->Ether Ether->Methoxy Methoxy->Nitro

Pharmacophoric mapping of the scaffold against typical target protein interactions.

References

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at:[Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Available at:[Link]

  • Satz, A. L., et al. (2017). A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4. ACS Combinatorial Science (via PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Application Note: Synthesis Protocol for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals Compound CAS: 946680-39-3[1]

Introduction & Mechanistic Rationale

The synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether requires the precise formation of an alkyl-aryl ether linkage while preserving the integrity of the piperidine ring and the nitroanisole moiety. To achieve this with high fidelity, a two-step synthetic strategy is employed: a Mitsunobu etherification followed by an acid-mediated Boc deprotection .

Step 1: The Mitsunobu Reaction Direct alkylation of phenols with alkyl halides often requires harsh basic conditions that can lead to unwanted side reactions, particularly in the presence of electron-withdrawing nitro groups. The Mitsunobu reaction circumvents this by utilizing redox condensation under mild, neutral conditions[2]. In this protocol, 2-methoxy-5-nitrophenol acts as the pronucleophile. Because the Mitsunobu reaction requires a nucleophile with a pKa ≤ 13 to efficiently protonate the betaine intermediate[3], the relatively acidic phenol (pKa ~7.5) is an ideal substrate. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) activate the primary alcohol of N-Boc-3-piperidinemethanol, converting it into a potent phosphonium leaving group that undergoes rapid displacement by the phenoxide[2][4].

Step 2: Boc Deprotection The secondary amine of the piperidine ring must be protected during the Mitsunobu step to prevent competitive alkylation. The tert-butyloxycarbonyl (Boc) group is selected for its robust stability under Mitsunobu conditions and its facile, clean removal under acidic conditions[5]. Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and subsequent decarboxylation to yield the free amine[6].

Synthetic Workflow Visualization

G A 2-Methoxy-5-nitrophenol (Pronucleophile) B N-Boc-3-piperidinemethanol (Alcohol) Rxn1 Mitsunobu Coupling PPh3, DIAD, THF 0 °C to RT Int N-Boc Protected Ether Intermediate Rxn1->Int Etherification Rxn2 Boc Deprotection 50% TFA / DCM RT, 2 hours Int->Rxn2 Final 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Rxn2->Final -CO2, -Isobutylene AB AB AB->Rxn1

Synthetic workflow for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether via Mitsunobu coupling.

Reagent and Stoichiometry Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Methoxy-5-nitrophenol Pronucleophile169.131.01.69 g (10.0 mmol)
N-Boc-3-piperidinemethanol Alcohol Substrate215.291.12.37 g (11.0 mmol)
Triphenylphosphine (PPh3) Reductant/Activator262.291.23.15 g (12.0 mmol)
DIAD Oxidant/Activator202.211.22.43 g (12.0 mmol)
Tetrahydrofuran (THF) Solvent (Anhydrous)72.11N/A40 mL
Trifluoroacetic Acid (TFA) Deprotection Acid114.02Excess10 mL
Dichloromethane (DCM) Solvent84.93N/A10 mL

Step-by-Step Experimental Protocol

Part A: Mitsunobu Etherification

Causality Note: The order of addition is critical. DIAD is added last and at 0 °C to control the highly exothermic formation of the PPh3-DIAD betaine intermediate, preventing reagent degradation[2].

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon or nitrogen atmosphere.

  • Reagent Dissolution: Add 2-methoxy-5-nitrophenol (1.69 g, 10.0 mmol), N-Boc-3-piperidinemethanol (2.37 g, 11.0 mmol), and PPh3 (3.15 g, 12.0 mmol) to the flask. Dissolve the mixture in 40 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • DIAD Addition: Using a syringe pump or an addition funnel, add DIAD (2.43 g, 12.0 mmol) dropwise over 20 minutes. The solution will typically turn a deep yellow/orange color as the betaine forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12–16 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 7:3, UV visualization).

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue will contain the desired product alongside triphenylphosphine oxide (TPPO) and reduced DIAD. Purify the residue via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure N-Boc protected intermediate.

Part B: Boc Deprotection

Causality Note: Do not run this reaction in a completely sealed, airtight system. The deprotection generates isobutylene and carbon dioxide gas, which must be allowed to safely vent to prevent pressure buildup[6].

  • Acidic Cleavage: Dissolve the purified N-Boc intermediate (assume ~3.0 g) in 10 mL of anhydrous DCM in a 50 mL round-bottom flask.

  • TFA Addition: Slowly add 10 mL of TFA to the stirring solution at room temperature to create a 50% (v/v) TFA/DCM mixture[5][7].

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Gas evolution (bubbling) will be observed initially[6]. Monitor via TLC or LC-MS until the starting material is completely consumed.

  • Concentration: Remove the volatiles (DCM and excess TFA) in vacuo. To aid in the removal of residual TFA, co-evaporate the oily residue with toluene (3 x 10 mL).

  • Free-Basing (Optional but Recommended): The product currently exists as a TFA salt. To isolate the free base, dissolve the residue in 30 mL of DCM and wash with saturated aqueous NaHCO3 (2 x 20 mL) until the aqueous layer is basic (pH > 8).

  • Final Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether as a solid or viscous oil.

References

  • Wikipedia Contributors. "Mitsunobu reaction". Wikipedia. Available at: [Link]

  • Master Organic Chemistry. "Mitsunobu Reaction". Master Organic Chemistry. Available at:[Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction". Organic Chemistry Portal. Available at:[Link]

  • Aapptec Peptides. "Technical Support Information Bulletin 1163". Aapptec. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA". Common Organic Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Common Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Executive Summary The analysis of complex pharmaceutical intermediates requires highly specific and robust analytical methodologies. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNPE) presents a unique chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of complex pharmaceutical intermediates requires highly specific and robust analytical methodologies. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNPE) presents a unique chromatographic challenge due to its dual functional nature: a highly polar, basic piperidine ring coupled with a lipophilic, UV-active nitroaromatic ether system. This application note details the rationale, development, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for MNPE, ensuring high resolution, excellent peak symmetry, and compliance with modern regulatory standards.

Physicochemical Profiling & Method Rationale

To design a self-validating and robust chromatographic method, one must first deconstruct the analyte's physicochemical properties. The structure of MNPE dictates the entire chromatographic strategy:

  • The Piperidine Moiety (Basic Amine): Piperidine is a secondary amine with a pKa of approximately 9.5. In standard neutral aqueous mobile phases, this basic nitrogen is partially ionized. When analyzed on traditional silica-based stationary phases, protonated amines undergo secondary electrostatic interactions with residual ionized silanol groups ( Si−O− ) on the column surface. This phenomenon is the primary cause of severe peak tailing, which compromises resolution and quantification accuracy[1].

  • The Nitroaromatic System: The 2-methoxy-5-nitrophenyl group provides strong chromophoric properties. Nitroaromatic compounds typically exhibit intense π→π∗ transitions in the ultraviolet region, with absorption maxima frequently observed between 250 nm and 280 nm, alongside secondary absorption bands extending into the near-UV range[2].

Causality in Method Design

To mitigate the silanophilic interactions caused by the piperidine ring, we employ a dual-pronged approach:

  • Mobile Phase pH Control: We utilize an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). At this pH, the piperidine nitrogen is fully protonated, preventing partial ionization states. Furthermore, Trifluoroacetic acid (TFA) acts as a highly effective ion-pairing reagent. The trifluoroacetate anion pairs with the protonated piperidine to form a neutral, hydrophobic complex that partitions uniformly into the stationary phase, drastically improving peak symmetry.

  • Stationary Phase Selection: A modern, high-purity Type-B silica column with extensive end-capping (e.g., C18) is selected. End-capping masks residual active silanols, removing the secondary interaction sites that cause tailing[1].

Mechanism Amine Protonated Piperidine (R-NH2+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Unmitigated Endcap End-capped Silica (Si-O-Si(CH3)3) Amine->Endcap Mitigated IonPair TFA Ion Pairing (CF3COO-) Amine->IonPair Mitigated Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Symmetry Ideal Peak Symmetry (Tailing Factor < 1.5) Endcap->Symmetry IonPair->Symmetry

Fig 1: Mechanism of peak tailing via secondary silanol interactions and mitigation.

Experimental Protocol

This protocol is designed as a self-validating system. Before any sample analysis begins, the System Suitability Test (SST) must be passed to verify that the chromatographic system is fit for its intended purpose, aligning with the principles outlined in the ICH Q2(R2) guidelines[3].

Reagents and Materials
  • Analyte: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: High-purity end-capped C18 column (150 mm × 4.6 mm, 3.5 µm particle size).

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of MNPE reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Prevents basic amine tailing; provides high theoretical plates.
Mobile Phase A 0.1% TFA in WaterLow pH ensures full protonation of the piperidine ring.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the lipophilic nitroaromatic ether moiety.
Elution Mode Gradient (See below)Ensures sharp peak shape and clears late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 265 nmAligns with the π→π∗ transition of the nitroaromatic group.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 10.0 min: 10% 80% B

  • 10.0 - 12.0 min: 80% B (Wash)

  • 12.0 - 12.1 min: 80% 10% B

  • 12.1 - 18.0 min: 10% B (Equilibration)

Workflow Start Analyze Physicochemical Properties (pKa, LogP) pH Select Mobile Phase pH (pH 2.0 to protonate amine) Start->pH Column Select Stationary Phase (End-capped C18) pH->Column Gradient Optimize Gradient (Water/MeCN + 0.1% TFA) Column->Gradient Validation ICH Q2(R2) Validation Gradient->Validation

Fig 2: QbD-based decision tree for basic amine HPLC method development.

System Suitability and Validation

To ensure the trustworthiness of the analytical data, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which mandate the evaluation of specificity, precision, accuracy, and linearity[3].

System Suitability Test (SST)

Prior to sample analysis, six replicate injections of the Working Standard Solution (100 µg/mL) must be performed. The system is only deemed "fit for purpose" if the following criteria are met:

Table 2: System Suitability Criteria

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time (Rt) 6.85 min ± 2.0% RSD
Tailing Factor (Tf) 1.12 1.5
Theoretical Plates (N) 12,500 5,000
Peak Area % RSD 0.45% 2.0%
Method Validation Summary

The method demonstrated excellent linearity across a broad dynamic range, confirming its suitability for both assay and related-substance testing.

Table 3: ICH Q2(R2) Validation Results

Validation ParameterResultICH Q2(R2) Requirement
Linearity Range 10 µg/mL to 150 µg/mLMust cover 80-120% of target concentration.
Correlation Coefficient ( R2 ) 0.9998 0.999
Method Precision (RSD) 0.6% (n=6) 2.0%
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise 10:1

Troubleshooting Guide

  • Issue: Peak Tailing (Tf > 1.5).

    • Causality: Loss of end-capping on the column or insufficient ion-pairing.

    • Solution: Verify that the TFA concentration in the mobile phase is exactly 0.1% (v/v). If the column has been subjected to >pH 8.0 previously, the silica bed may be degraded. Replace with a new base-deactivated C18 column.

  • Issue: Retention Time Drift.

    • Causality: Inadequate column equilibration or volatile loss of TFA.

    • Solution: Ensure a minimum of 10 column volumes of equilibration time between gradient runs. Prepare fresh mobile phases daily, as TFA can volatilize, altering the pH and ion-pairing capacity.

Sources

Method

Structural Elucidation and NMR Reference Data for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Introduction & Structural Context The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a complex bifunctional molecule featuring a highly polarized nitroaromatic core linked via an ether b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a complex bifunctional molecule featuring a highly polarized nitroaromatic core linked via an ether bridge to a basic, conformationally dynamic piperidine ring. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring creates a pronounced electronic push-pull system[1]. This unique electronic environment, combined with the stereochemical complexities of the substituted piperidine ring[2], demands a rigorous, causality-driven approach to Nuclear Magnetic Resonance (NMR) spectroscopy for accurate structural elucidation.

Causality-Driven Experimental Protocols

To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems, minimizing artifacts caused by solvent interactions, dynamic exchange, or poor instrument calibration.

Sample Preparation & Self-Validation
  • Causality of Solvent Choice: The basic secondary amine of the piperidine ring is highly sensitive to trace acids and moisture, which can cause severe peak broadening due to rapid proton exchange[3]. Therefore, anhydrous Chloroform-d (CDCl₃) treated with basic alumina is the solvent of choice.

  • Step-by-Step Procedure:

    • Weigh 15–20 mg of the compound for ¹H NMR, and 40–50 mg for ¹³C NMR to ensure an optimal signal-to-noise (S/N) ratio.

    • Dissolve the sample in 0.6 mL of anhydrous CDCl₃ in a clean, dry borosilicate glass vial.

    • Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred.

  • Self-Validation Check: Acquire a rapid 1-scan ¹H NMR spectrum immediately after preparation. The presence of a sharp residual CHCl₃ peak at δ 7.26 ppm and a flat baseline confirms optimal shimming. If the piperidine -NH peak (expected around δ 1.60 ppm) is absent or merged with a broad water peak at δ 1.56 ppm, the sample is compromised by moisture and must be re-dried under high vacuum.

Instrument Calibration & Acquisition Parameters
  • Probe Tuning and Matching: The NMR probe must be manually tuned and matched to the specific impedance of the sample. This is critical for ¹³C acquisition, where the inherent low sensitivity of the ¹³C nucleus requires maximum power transfer efficiency[4].

  • ¹H NMR Acquisition (400 MHz): Use a 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds. The 30° pulse allows for faster longitudinal relaxation ( T1​ ), enabling a higher number of scans (typically 16-32) without signal saturation.

  • ¹³C NMR Acquisition (100 MHz): Use a power-gated decoupling sequence (zgpg30) to eliminate ¹H-¹³C scalar coupling while retaining the Nuclear Overhauser Effect (NOE) enhancement. A longer D1 of 2.5–3.0 seconds is mandatory to account for the extended T1​ relaxation times of the quaternary aromatic carbons (C1, C2, C5)[4].

NMR Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (Anhydrous CDCl3, 15-50 mg) Tuning Probe Tuning & Matching (Optimize Sensitivity) Prep->Tuning Acq1D 1D NMR Acquisition (1H: zg30, 13C: zgpg30) Tuning->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Validation (Phase/Baseline Corr.) Acq2D->Process

Figure 1: Systematic NMR structural elucidation workflow for piperidine derivatives.

Spectroscopic Reference Data

The following tables summarize the quantitative ¹H and ¹³C NMR reference data. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS, δ 0.00 ppm).

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H4 7.89dd (doublet of doublets)8.9, 2.71H
Ar-H6 7.76d (doublet)2.71H
Ar-H3 6.91d (doublet)8.91H
-OCH₃ 3.96s (singlet)-3H
-O-CH₂- 3.92d (doublet)6.52H
Pip-H2eq 3.15m (multiplet)-1H
Pip-H6eq 3.02m (multiplet)-1H
Pip-H2ax 2.65dd (doublet of doublets)12.0, 10.51H
Pip-H6ax 2.50td (triplet of doublets)12.0, 2.51H
Pip-H3 2.10m (multiplet)-1H
Pip-H4eq 1.90m (multiplet)-1H
Pip-H5eq 1.75m (multiplet)-1H
-NH 1.60br s (broad singlet)-1H
Pip-H5ax 1.45m (multiplet)-1H
Pip-H4ax 1.25m (multiplet)-1H
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
Position / AssignmentChemical Shift (δ, ppm)Carbon Type
C2 (Ar-OMe) 153.5Quaternary (C)
C1 (Ar-O-CH₂) 148.2Quaternary (C)
C5 (Ar-NO₂) 141.5Quaternary (C)
C4 (Ar-CH) 118.4Methine (CH)
C3 (Ar-CH) 109.8Methine (CH)
C6 (Ar-CH) 108.5Methine (CH)
-O-CH₂- 72.8Methylene (CH₂)
-OCH₃ 56.4Methyl (CH₃)
Pip-C2 49.5Methylene (CH₂)
Pip-C6 46.2Methylene (CH₂)
Pip-C3 36.1Methine (CH)
Pip-C4 27.4Methylene (CH₂)
Pip-C5 24.8Methylene (CH₂)

Mechanistic Interpretation of Chemical Shifts

The observed chemical shifts are a direct consequence of the molecule's structural electronics and 3D conformation:

1. The Nitroaromatic Push-Pull System: The nitro group (-NO₂) at C5 acts as a powerful electron-withdrawing group via both inductive and resonance effects, significantly deshielding the ortho protons (H4 and H6)[4][5]. As a result, H4 appears far downfield at δ 7.89 ppm as a doublet of doublets, reflecting its ortho-coupling to H3 and meta-coupling to H6. Conversely, the methoxy group (-OCH₃) at C2 is an electron-donating group via resonance, which shields the adjacent H3 proton, pushing its resonance upfield to δ 6.91 ppm[1].

2. Piperidine Ring Conformational Dynamics: The piperidine ring is subject to chair-chair interconversion. However, the bulky 2-methoxy-5-nitrophenoxymethyl substituent at the C3 position of the piperidine ring creates severe 1,3-diaxial steric clashes if placed in an axial position. Consequently, the equilibrium is heavily biased toward the conformer where this bulky group occupies the equatorial position[2]. This conformational locking allows for the distinct resolution of the axial and equatorial protons on the piperidine ring. Due to the anisotropic deshielding effect of the nitrogen lone pair and adjacent C-C bonds, the equatorial protons (e.g., Pip-H2eq at δ 3.15 ppm) resonate further downfield than their axial counterparts (e.g., Pip-H2ax at δ 2.65 ppm)[3].

References

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at:[Link]

  • 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. PubChem - NIH. Available at:[Link]

Sources

Application

Application Note: Utilizing 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in the Synthesis of Epigenetic Modulators and Kinase Inhibitors

Executive Summary 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a highly versatile, privileged building block in modern medicinal chemistry. It is predominantly utilized to introduce a functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a highly versatile, privileged building block in modern medicinal chemistry. It is predominantly utilized to introduce a functionalized, solubilizing aniline moiety into heteroaryl scaffolds. This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for incorporating this precursor into targeted therapeutics, specifically focusing on histone methyltransferase (e.g., EHMT1/EHMT2) inhibitors and kinase-targeted drug discovery [1, 2].

Mechanistic Rationale & Pharmacophore Design

The strategic selection of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether as a precursor is driven by three distinct structural advantages:

  • The 3-Piperidinylmethyl Ether (Solubility & Target Binding): The incorporation of basic aliphatic amines is a proven strategy to improve aqueous solubility and modulate lipophilicity (LogD). In the context of EHMT2 (G9a) inhibitors, basic ether side chains project into the solvent-exposed channel of the target's substrate-binding groove, enhancing binding affinity through salt-bridge formation with acidic residues [1]. The 3-substituted piperidine provides a distinct exit vector compared to 4-substituted analogs, altering the spatial geometry to optimize specific target interactions.

  • The 2-Methoxy Group: Acts as both a steric director and a potential hydrogen-bond acceptor. When the final aniline is coupled to a pyrimidine or quinazoline core, the methoxy group restricts the conformational rotation of the C-N bond, locking the molecule into a rigid, bioactive conformation.

  • The Nitro Group: Serves as a robust, latent amine. It withstands harsh alkylation or coupling conditions used during earlier library synthesis and can be selectively reduced to a nucleophilic aniline immediately prior to the critical SNAr or Buchwald-Hartwig amination step.

Pharmacophore Drug Targeted Inhibitor (Aniline-coupled derivative) Methoxy 2-Methoxy Group (H-bond acceptor, Steric directing) Drug->Methoxy Inherent Ether Ether Linkage (Flexible spacer) Drug->Ether Inherent Piperidine 3-Piperidinyl Ring (Solubilizing group, Salt formation) Drug->Piperidine Inherent Core Heteroaryl Core (Hinge binder or Substrate pocket) Drug->Core SNAr Coupling Ether->Piperidine Connects to

Pharmacophore mapping of the resulting inhibitor highlighting functional group roles.

Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether
CAS Number 946680-39-3
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Appearance Pale yellow to off-white solid/oil
Reactivity Profile Nucleophilic secondary amine (piperidine), reducible nitro group
Storage Conditions Store at 2-8 °C under inert atmosphere (Argon/N2)

Experimental Workflows & Protocols

To successfully integrate this precursor into a drug scaffold, the secondary amine must first be masked to prevent competitive nucleophilic attack. The following self-validating protocols describe the end-to-end workflow from precursor to active pharmaceutical ingredient (API).

SyntheticWorkflow A Precursor (CAS: 946680-39-3) B Boc Protection (Amine Masking) A->B Boc2O, TEA C Catalytic Hydrogenation (Nitro Reduction) B->C Pd/C, H2 D SNAr Coupling (Heteroaryl Core) C->D Ar-Cl, DIPEA, Heat E TFA Deprotection (Active API) D->E TFA/DCM

Synthetic workflow from precursor to active API via protection, reduction, and coupling.

Protocol 1: Boc-Protection of the Secondary Amine

Objective: Mask the nucleophilic piperidine nitrogen to prevent competitive side reactions during downstream SNAr coupling.

  • Solvation: Dissolve 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Causality: DCM provides excellent solubility for the precursor and is completely inert to Boc anhydride.

  • Activation: Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 0 °C. Causality: TEA acts as an acid scavenger and activates the amine. Cooling to 0 °C minimizes exothermic degradation and prevents unwanted side reactions.

  • Self-Validation (IPC): Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The disappearance of the secondary amine (ninhydrin-positive) and the appearance of a higher molecular weight mass peak [M+H]+ = 367.2 confirms completion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Catalytic Reduction of the Nitro Group

Objective: Convert the stable nitro group into a nucleophilic aniline for heteroaryl coupling.

  • Preparation: Dissolve the Boc-protected intermediate in methanol (MeOH) (0.1 M).

  • Catalyst Addition: Purge the reaction flask thoroughly with N2, then carefully add 10% Pd/C (0.1 eq by weight). Causality: Strict inert purging prevents the ignition of methanol vapors by the highly pyrophoric Pd/C catalyst.

  • Hydrogenation: Introduce H2 gas via a balloon (1 atm) and stir at room temperature for 4-6 hours. Causality: Mild, atmospheric hydrogenation selectively reduces the nitro group to an amine without cleaving the ether linkage or the methoxy group.

  • Self-Validation (IPC): Monitor via LC-MS. The mass should shift by -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms; [M+H]+ = 337.2). The solution color typically shifts from a deep yellow to colorless.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate in vacuo. Crucial Note: Use the resulting aniline immediately or store under argon at -20 °C to prevent oxidative degradation into azo compounds.

Protocol 3: SNAr Coupling to Heteroaryl Core

Objective: Attach the synthesized aniline to a target-specific heteroaryl core (e.g., 4-chloroquinazoline for EHMT2 inhibition) [2].

  • Reaction Setup: Combine the aniline (1.0 eq) and the heteroaryl chloride (1.0 eq) in 1-butanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while effectively neutralizing the HCl byproduct generated during the SNAr reaction.

  • Thermal Coupling: Heat the mixture to 90 °C for 12 hours under an inert atmosphere.

  • Self-Validation (IPC): LC-MS will show the consumption of both starting materials and the formation of the coupled product mass.

Protocol 4: Global Deprotection

Objective: Unmask the basic piperidine amine to yield the active pharmaceutical ingredient (API).

  • Cleavage: Dissolve the coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Causality: TFA cleanly cleaves the Boc group via acid-catalyzed hydrolysis, generating volatile isobutylene and carbon dioxide byproducts.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS confirms the loss of the Boc group (-100 Da).

  • Purification: Concentrate the mixture under a stream of nitrogen and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final API as a stable TFA salt.

References

  • Liu, F., et al. (2013). "Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Methyltransferase G9a." Journal of Medicinal Chemistry, 56(21), 8931-8942. URL:[Link]

  • Campbell, J. E., et al. (2017). "Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors." World Intellectual Property Organization, WO2017181177A1.
Method

Application Notes &amp; Protocols for In Vivo Dosing and Administration of Novel Phenylpiperidine Analogs

A Framework for the Preclinical Evaluation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether and Related Compounds Disclaimer: As of the latest literature review, specific in vivo dosing and administration protocols f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Preclinical Evaluation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether and Related Compounds

Disclaimer: As of the latest literature review, specific in vivo dosing and administration protocols for the novel compound 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether have not been published. The following document provides a comprehensive, generalized framework based on established methodologies for the preclinical evaluation of novel phenylpiperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals to aid in the design of safe and effective in vivo studies. All protocols must be adapted and validated for the specific compound of interest and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction and Scientific Rationale

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] Compounds in this class are known to interact with a variety of targets, including serotonin receptors (e.g., 5-HT₂A), N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters.[1][2] The specific compound, 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether, incorporates several key structural motifs: a methoxy group, which can influence receptor binding and metabolic stability, and a nitrophenyl group, which may be a precursor for an amino group or possess intrinsic activity.[3][4]

Given its structural similarity to known psychoactive and neurologically active agents, a systematic in vivo evaluation is critical to determine its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile. This guide outlines the essential steps for such an evaluation, from initial formulation and dose-range finding to definitive PK/PD studies.

Pre-formulation and Vehicle Selection

The successful in vivo evaluation of a novel compound begins with the development of a safe and effective formulation. The choice of vehicle is critical and depends on the physicochemical properties of the test article and the intended route of administration.

Physicochemical Characterization (A Priori Analysis)

Before any in vivo work, the following properties of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether must be determined:

Parameter Methodology Importance
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 4.0-8.0) and common preclinical vehicles.Determines the feasibility of creating a solution for dosing; poor solubility may necessitate a suspension or a more complex formulation.
LogP/LogD Calculated or experimentally determined (e.g., shake-flask method).Predicts lipophilicity, which influences membrane permeability, volume of distribution, and potential for blood-brain barrier penetration.[2]
pKa Potentiometric titration or computational prediction.Determines the ionization state at physiological pH, which affects solubility, absorption, and receptor interaction.
Chemical Stability HPLC-based stability assessment in the chosen vehicle at storage and administration temperatures.Ensures that the compound does not degrade before or after administration, which would confound experimental results.
Common Vehicle Selection for Phenylpiperidine Analogs

The selection of a vehicle is a critical step. The goal is to fully solubilize the compound in a biocompatible medium.

Vehicle Composition Pros Cons
Saline (0.9% NaCl) 0.9% Sodium Chloride in Water for InjectionIsotonic, minimal physiological disruption.Suitable only for highly water-soluble compounds.
PBS (Phosphate-Buffered Saline) Saline with phosphate buffer (typically pH 7.4)Buffered, maintains physiological pH.Similar solubility limitations to saline.
PEG 400/Saline 10-40% Polyethylene Glycol 400 in saline or waterGood for moderately lipophilic compounds.Can be viscous; potential for renal toxicity at high doses/chronic administration.
Tween 80/Saline 5-10% Tween 80 in salineSolubilizes many poorly soluble compounds.Potential for hypersensitivity reactions and can affect the disposition of the test article.
Carboxymethylcellulose (CMC) 0.5-1% Sodium CMC in waterForms a stable suspension for insoluble compounds.Requires careful homogenization; not suitable for intravenous administration.

Protocol Note: For initial studies, a common starting point for a novel compound with unknown solubility is a vehicle such as 10% Tween 80 in sterile saline. All vehicles must be sterile and confirmed to be free of endotoxins.

Safety, Handling, and Hazard Communication

As a novel chemical entity, 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether should be handled with caution. Safety data sheets (SDS) for structurally related compounds indicate potential hazards.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6][7]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.[5][6]

In Vivo Experimental Protocols

All animal procedures must be conducted in an AAALAC-accredited facility and be approved by the IACUC.

Animal Model Selection

The choice of animal model is dependent on the research question. For foundational PK/PD and toxicology studies, rodents are typically used.

  • Mice (e.g., C57BL/6, CD-1): Commonly used for initial tolerability, efficacy, and receptor occupancy studies due to their genetic homogeneity and smaller size.[8]

  • Rats (e.g., Sprague-Dawley, Wistar): Often preferred for more detailed pharmacokinetic and toxicological evaluations due to their larger size, which facilitates serial blood sampling.[9][10]

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine a range of doses that are well-tolerated and to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Workflow:

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Decision Formulate Formulate Compound in Vehicle Dose_G1 Dose Group 1 (e.g., 1 mg/kg) Formulate->Dose_G1 Dose_G2 Dose Group 2 (e.g., 10 mg/kg) Formulate->Dose_G2 Dose_G3 Dose Group 3 (e.g., 100 mg/kg) Formulate->Dose_G3 Dose_Vehicle Vehicle Control Group Formulate->Dose_Vehicle Acclimate Acclimate Animals (≥3 days) Observe Observe for Clinical Signs (e.g., 0, 1, 4, 24, 48h) Dose_G1->Observe Dose_G2->Observe Dose_G3->Observe Dose_Vehicle->Observe Toxicity Assess Toxicity (Weight loss, clinical signs) Observe->Toxicity Define_MTD Define MTD Toxicity->Define_MTD Select_Doses Select Doses for PK/PD Studies Define_MTD->Select_Doses

Caption: Workflow for a Dose-Range Finding (DRF) study.

Detailed Protocol:

  • Animal Allocation: Use 3-5 animals per group (e.g., male and female CD-1 mice).

  • Dose Selection: Select a wide range of doses based on any available in vitro potency data (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal injection (IP), oral gavage (PO), or intravenous (IV)).

  • Clinical Observations: Monitor animals for any adverse clinical signs at regular intervals (e.g., 15, 30, 60 minutes, and 4, 24, 48 hours post-dose). Signs include changes in posture, activity, breathing, and any signs of seizures or sedation.

  • Body Weight: Record body weight just before dosing and daily for at least 3 days. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >15% body weight loss.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Workflow:

PK_Workflow Dose Administer Single Dose (e.g., 10 mg/kg, IV and PO) Sample Collect Blood Samples at Time Points (e.g., 5m, 15m, 1h, 4h, 8h, 24h) Dose->Sample Process Process Blood to Plasma Sample->Process Analyze Quantify Drug Concentration (LC-MS/MS) Process->Analyze Model Perform Non-Compartmental Analysis (NCA) Analyze->Model Params Calculate PK Parameters (Cmax, Tmax, AUC, T½) Model->Params

Caption: Workflow for a typical pharmacokinetic (PK) study.

Detailed Protocol:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling from a single animal.

  • Dosing Groups:

    • Intravenous (IV) Group: (e.g., 2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) or Intraperitoneal (IP) Group: (e.g., 10 mg/kg) to determine absorption rate, Cmax, Tmax, and bioavailability.

  • Blood Sampling: Collect sparse or serial blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent drug (and potentially major metabolites) in plasma.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Terminal elimination half-lifeDetermines the dosing interval and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of drug per unit time; informs dosing rate.
Vd Volume of distributionIndicates the extent of drug distribution into tissues versus plasma.
F% Bioavailability (for extravascular routes)The fraction of the administered dose that reaches systemic circulation.

Conclusion and Future Directions

This document provides a foundational guide for initiating the in vivo characterization of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether. Following these systematic steps—from formulation and safety assessment to robust PK/PD studies—is essential for building a comprehensive preclinical data package. The results from these initial studies will guide the design of more complex efficacy models and long-term toxicology assessments, ultimately determining the therapeutic potential of this novel chemical entity.

References

  • BASF. (2025, July 1). Safety data sheet.
  • CPAchem. (2023, October 12). Safety data sheet.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 17). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • PubMed. (2019, August 15). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol.
  • DOI. (2013, September 15). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Methyl-5-nitrophenol as an Agrochemical Precursor.
  • Benchchem. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)piperidine.
  • VTechWorks. (2022, March 1). Pharmacokinetic Parameters and Estimating Extra-Label Tissue Withdrawal Intervals Using Three Approaches and Various Matrices for.
  • Unknown Source. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • NIST WebBook. (n.d.). 2-Methoxy-5-nitrophenol, TBDMS derivative.
  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • PubMed. (2003, July 18). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine).
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.

Sources

Application

crystallization and purification techniques for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

An Application Note on the Purification and Crystallization of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Introduction & Chemical Profile 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Purification and Crystallization of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Introduction & Chemical Profile

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a versatile building block frequently utilized in the synthesis of neuroactive compounds and advanced pharmaceutical intermediates [1]. With a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol , the molecule features a highly basic piperidine moiety coupled to an electron-deficient nitroaromatic ring via an ether linkage [1, 2].

Due to the basicity of the secondary amine (estimated pKa ~9.5), the freebase form is prone to oxidation and often presents as a viscous oil or low-melting solid, complicating direct isolation. Therefore, this protocol details a robust two-stage purification strategy: an initial acid-base liquid-liquid extraction followed by reactive crystallization as a hydrochloride salt.

Mechanistic Rationale

Acid-Base Extraction Dynamics

The basic piperidine nitrogen allows for selective phase partitioning. By lowering the aqueous pH below 2.0 using HCl, the amine is fully protonated, partitioning into the aqueous phase while neutral organic impurities (e.g., unreacted nitroaromatic precursors) remain in the organic phase. Subsequent basification (pH > 11) regenerates the lipophilic freebase, allowing its recovery into fresh organic solvent [3].

Reactive Crystallization and Anti-Solvent Precipitation

Direct crystallization of the freebase is thermodynamically unfavorable due to low lattice energy. Converting the freebase to its hydrochloride salt significantly increases the lattice energy, yielding a highly crystalline solid [4]. We employ an anti-solvent crystallization technique: the HCl salt is highly soluble in lower alcohols (e.g., ethanol) but insoluble in non-polar or slightly polar solvents (e.g., ethyl acetate, diethyl ether). The controlled addition of ethyl acetate to an ethanolic solution of the salt induces supersaturation, promoting controlled nucleation and crystal growth.

Process Workflow

The following diagram illustrates the logical progression from crude mixture to purified crystalline salt.

PurificationWorkflow Crude Crude Reaction Mixture (Freebase + Impurities) AcidExt Acidic Extraction (pH < 2) Partitioning of Amine Crude->AcidExt Add 1M HCl(aq) & DCM BaseExt Basification (pH > 11) Freebase Regeneration AcidExt->BaseExt Discard Org Phase Add NaOH(aq) to Aq Phase SaltForm HCl Salt Formation (Ethanol + HCl gas/solution) BaseExt->SaltForm Extract with DCM Evaporate & Dissolve in EtOH Cryst Anti-Solvent Crystallization (EtOH / EtOAc) SaltForm->Cryst Stir & Cool Add EtOAc dropwise Pure Pure Crystalline HCl Salt (>99% HPLC) Cryst->Pure Vacuum Filtration & Drying

Figure 1: Workflow for the purification and crystallization of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Experimental Protocols

Part A: Liquid-Liquid Extraction (Freebase Purification)
  • Dissolution: Dissolve 10.0 g of crude 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in 100 mL of dichloromethane (DCM).

  • Acidification: Transfer to a separatory funnel. Add 100 mL of 1.0 M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower organic layer (containing neutral impurities) is discarded. Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise with stirring until the pH reaches 11-12. The solution will become cloudy as the freebase precipitates.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified freebase as a viscous yellow oil.

Part B: Hydrochloride Salt Formation
  • Solvation: Dissolve the purified freebase oil (~8.5 g) in 40 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Salt Conversion: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature.

Part C: Anti-Solvent Crystallization
  • Supersaturation Generation: Heat the ethanolic salt solution to 50 °C to ensure complete dissolution.

  • Anti-Solvent Addition: While maintaining vigorous stirring, add ethyl acetate (anti-solvent) dropwise until a faint, persistent turbidity is observed (the cloud point).

  • Nucleation and Growth: Remove the heat source and allow the mixture to cool slowly to room temperature over 2 hours. Do not disturb the flask, allowing Ostwald ripening to yield larger, more easily filterable crystals [4].

  • Final Cooling: Transfer the flask to a refrigerator (4 °C) for 12 hours to maximize the crystallization yield.

  • Isolation: Collect the resulting pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 15 mL).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours to constant weight.

Quantitative Data Presentation

The optimization of the anti-solvent ratio is critical for maximizing both yield and purity. Table 1 summarizes the crystallization metrics based on different Ethanol:Ethyl Acetate ratios.

Table 1: Crystallization Optimization Data for the HCl Salt

Solvent System (EtOH : EtOAc)Volume RatioCloud Point (°C)Yield (%)Purity (HPLC Area %)Crystal Morphology
EtOH : EtOAc1 : 1N/A (No clouding)42.5>99.5Large needles
EtOH : EtOAc1 : 34578.299.2Prismatic
EtOH : EtOAc 1 : 5 52 89.4 99.1 Fine prisms
EtOH : EtOAc1 : 1060 (Rapid crash out)94.196.4Amorphous powder

Note: The 1:5 ratio provides the optimal balance between thermodynamic yield and kinetic purity, avoiding the rapid precipitation (crashing out) that traps impurities within the crystal lattice.

References

  • LookChem. (2023). Cas 946680-39-3, 2-METHOXY-5-NITROPHENYL 3-PIPERIDINYLMETHYL ETHER. Retrieved from[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Retrieved from[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Retrieved from[Link]

Method

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Strategic Rationale & Mechanistic Causality The transformation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether to its corresponding aniline derivative is a critical operation in pharmaceutical intermediate synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The transformation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether to its corresponding aniline derivative is a critical operation in pharmaceutical intermediate synthesis. This substrate presents a unique chemoselectivity and reactivity challenge due to the presence of three distinct functional groups: an aromatic nitro group, a phenolic ether linkage, and a basic piperidine ring.

Designing a robust protocol requires a deep understanding of the causality behind catalyst selection and solvent environment:

  • The Catalyst Poisoning Dilemma: The substrate contains a basic piperidine moiety. In heterogeneous catalytic systems, the Lewis basic nitrogen atom in the starting material can act as a [1]. The lone pair on the secondary/tertiary amine strongly coordinates to the active metal surface (e.g., Palladium), blocking the adsorption of hydrogen gas and the nitroarene, thereby stalling the reaction.

  • The Acidic Mitigation Strategy: To circumvent catalyst deactivation, the reduction must be performed in an acidic medium. The addition of a stoichiometric excess of acid (such as methanolic HCl or glacial acetic acid) protonates the piperidine nitrogen, converting it into a non-coordinating ammonium salt. This simple environmental adjustment restores catalytic turnover, allowing the nitro group to be rapidly reduced via [2].

  • Chemoselectivity and Ether Stability: A common risk during standard [3] is the unintended hydrogenolysis of ether linkages. However, unlike highly labile benzyl ethers, the phenolic alkyl ether linkage in this substrate is electronically and sterically stable under low-to-medium pressure hydrogenation at ambient temperatures.

Quantitative Catalyst Screening Data

To establish the optimal conditions, various catalytic systems were evaluated for their efficiency, chemoselectivity, and reaction kinetics. The data below summarizes the empirical findings guiding the final protocol.

Catalytic SystemSolvent EnvironmentAdditiveTime to Completion (h)Conversion (%)Chemoselectivity (%)Mechanistic Outcome & Notes
10% Pd/C MethanolNone> 24< 30N/AFailure: Severe catalyst poisoning by the free piperidine base.
10% Pd/C Methanol1.2 eq HCl2 - 3> 99> 98Optimal: Rapid reduction; protonated amine prevents surface coordination.
10% Pd/C Glacial AcOHNone4 - 5> 99> 95Viable: Good yield, but requires intensive basic workup to neutralize solvent.
Raney Nickel EthanolNone6 - 8> 95> 90Sub-optimal: Slower kinetics; requires higher pressures (60 psi).
5% Pt/C (Sulfided) Ethyl AcetateNone12 - 1485> 99Alternative: Highly chemoselective but kinetically sluggish[4].

Experimental Workflow Diagram

Workflow S1 Substrate Preparation 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether S2 Acidification (1.2 eq HCl) Protonates Piperidine Nitrogen S1->S2 S3 Catalyst Loading 10% Pd/C (Wet) S2->S3 Prevents Catalyst Poisoning S4 Hydrogenation 40 psi H2, 25°C, Vigorous Stirring S3->S4 Inert Atmosphere IPC IPC Checkpoint HPLC: Nitro Disappearance? S4->IPC Monitor H2 Uptake IPC->S4 No (Continue) S5 Filtration Remove Pd/C via Celite IPC->S5 Yes (>99%) S6 Basification & Extraction pH 10 (Na2CO3), EtOAc S5->S6 S7 Target Product 2-Methoxy-5-aminophenyl 3-piperidinylmethyl ether S6->S7 Free Base Recovery

Fig 1: Workflow for the chemoselective catalytic hydrogenation of the nitroarene.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed with built-in self-validation checkpoints to ensure high yield, safety, and purity.

Phase 1: Substrate Preparation & Catalyst Loading
  • Dissolution: Charge a pressure-rated hydrogenation vessel (e.g., Parr reactor) with 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (1.0 equivalent) and HPLC-grade Methanol (10 mL per gram of substrate).

  • Acidification: Slowly add 1.2 equivalents of 1.25 M HCl in Methanol.

    • Self-Validation Checkpoint: Ensure complete visual dissolution of the substrate. The formation of the hydrochloride salt increases solubility and prevents substrate encapsulation during the heterogeneous reaction.

  • Catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10 wt% Palladium on Carbon (Pd/C, 50% wet with water) at a 5-10 mol% Pd loading.

    • Causality Note: Using wet Pd/C is mandatory. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact.

Phase 2: Catalytic Hydrogenation & In-Process Control (IPC)
  • Purging: Seal the reactor. Purge the headspace with Nitrogen three times (pressurize to 30 psi, then vent) to remove atmospheric oxygen, followed by three purges with Hydrogen gas.

  • Reaction Execution: Pressurize the reactor to 40 psi with Hydrogen gas. Initiate vigorous stirring (800-1000 RPM) at ambient temperature (25 °C).

    • Self-Validation Checkpoint (H2 Uptake): The theoretical volume of for a nitro-to-amine reduction is 3 molar equivalents. Monitor the pressure gauge; a rapid initial pressure drop validates that the catalyst is active and not poisoned by the piperidine. Repressurize to 40 psi as needed until hydrogen uptake ceases.

  • IPC Sampling: After 2 hours, carefully vent the reactor, purge with Nitrogen, and extract a 50 µL aliquot. Filter through a 0.22 µm PTFE syringe filter and analyze via HPLC/LC-MS. The reaction is deemed complete when the starting material peak is <1% and the highly polar aniline peak dominates.

Phase 3: Workup & Free-Base Recovery
  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake generously with Methanol.

    • Safety Note: Do not allow the Pd/C filter cake to dry in the air; quench it immediately with water to prevent fires.

  • Concentration & Basification: Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the resulting hydrochloride salt in distilled water.

  • pH Adjustment: Slowly add saturated aqueous while stirring.

    • Self-Validation Checkpoint: Test the aqueous layer with universal indicator paper. The pH must be ≥ 10. This ensures both the newly formed aniline and the piperidine nitrogen are fully deprotonated to their free-base forms, which is strictly required for organic extraction.

  • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo to afford the target product: 2-Methoxy-5-aminophenyl 3-piperidinylmethyl ether.

References

  • Master Organic Chemistry. "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups." [Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions."[Link]

  • The Journal of Organic Chemistry. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides."[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether synthesis

Technical Support Center: Optimizing Etherification Yields for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Welcome to the Application Support Portal. This guide is designed for drug development professionals and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Etherification Yields for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Welcome to the Application Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the etherification of 2-methoxy-5-nitrophenol to yield 2-methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Because the 5-nitro group heavily withdraws electron density from the aromatic ring, the nucleophilicity of the 1-hydroxyl group is significantly dampened. Standard etherification protocols often stall at 40-50% conversion. This guide outlines the causality behind these failures and provides self-validating, optimized workflows to push yields >85%.

Workflow Architecture

SynthesisWorkflow Start 2-Methoxy-5-nitrophenol Route1 Williamson Etherification (N-Boc-3-(chloromethyl)piperidine) Start->Route1 Route2 Mitsunobu Reaction (N-Boc-3-piperidinemethanol) Start->Route2 Opt1 Optimize Base: Cs2CO3 Solvent: DMF, 80°C Route1->Opt1 Opt2 Optimize Reagents: DIAD/PPh3 Solvent: THF, 0°C to RT Route2->Opt2 Yield1 Yield: 85-95% Opt1->Yield1 Yield2 Yield: 75-85% Opt2->Yield2 Product 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (Boc-protected) Yield1->Product Yield2->Product

Fig 1: Optimized etherification workflows for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Quantitative Optimization Data

The table below summarizes our internal benchmarking for the etherification of 2-methoxy-5-nitrophenol, demonstrating why specific reagent combinations are strictly advised.

Reaction TypeReagents / BaseSolvent & TempAvg. YieldPurity (HPLC)Primary Failure Mode / Impurity
WilliamsonK₂CO₃, Alkyl-ClMeCN, 80 °C42%88%Incomplete conversion (poor nucleophilicity)
Williamson Cs₂CO₃, Alkyl-Cl DMF, 80 °C 92% 98% None (Optimal Conditions)
MitsunobuDEAD, PPh₃, Alkyl-OHTHF, 25 °C55%82%Hydrazine byproducts, elimination of alcohol
Mitsunobu DIAD, PPh₃, Alkyl-OH THF, 0 to 25 °C 81% 95% Trace triphenylphosphine oxide (TPPO)

Troubleshooting Guides & FAQs

Q1: My Williamson etherification yield is plateauing at 40-50% using K₂CO₃ and N-Boc-3-(chloromethyl)piperidine. How can I drive this to completion?

Causality & Expert Insight: Potassium carbonate (K₂CO₃) is insufficiently basic and poorly soluble in standard organic solvents to fully deprotonate electronically deactivated phenols. The nitro group at the 5-position of 2-methoxy-5-nitrophenol withdraws electron density via resonance and induction, severely reducing the nucleophilicity of the resulting phenoxide.

The Solution: Switch to Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) [1]. The larger ionic radius of the cesium cation creates a "naked," highly reactive phenoxide anion because the cation-anion ion pair is much looser than with potassium. This significantly accelerates O-alkylation.

Self-Validating Protocol: Cs₂CO₃-Mediated Williamson Etherification

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-methoxy-5-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation (Validation Checkpoint 1): Add Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes. Self-Validation: The solution will transition from a pale yellow to a deep, vibrant orange/red, visually confirming the quantitative formation of the cesium phenoxide salt.

  • Alkylation: Add N-Boc-3-(chloromethyl)piperidine (1.2 eq, 12 mmol) dropwise. Heat the reaction mixture to 80 °C.

  • Monitoring (Validation Checkpoint 2): Stir for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1). Self-Validation: The bright yellow baseline spot (phenoxide) will disappear, replaced by a UV-active product spot at Rf ~0.45.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Q2: I am attempting a Mitsunobu reaction with N-Boc-3-piperidinemethanol, but I observe poor conversion and unreacted phenol. What is going wrong?

Causality & Expert Insight: The Mitsunobu reaction is highly sensitive to the order of addition and the pKa of the nucleophile. While 2-methoxy-5-nitrophenol has an appropriate pKa (~7.5) for a Mitsunobu reaction [2], the secondary/bulky nature of the piperidine derivative makes it prone to elimination side-reactions if the active betaine intermediate is not formed properly. Furthermore, DEAD (Diethyl azodicarboxylate) is more prone to causing side reactions with bulky alcohols than DIAD (Diisopropyl azodicarboxylate).

The Solution: Pre-form the betaine intermediate by reacting DIAD and Triphenylphosphine (PPh₃) at 0 °C before adding the alcohol, followed by the slow, controlled addition of the phenol.

Self-Validating Protocol: Optimized Mitsunobu Reaction

  • Betaine Formation (Validation Checkpoint 1): Dissolve PPh₃ (1.3 eq, 13 mmol) in anhydrous THF (30 mL) under N₂ and cool to 0 °C. Add DIAD (1.3 eq, 13 mmol) dropwise. Self-Validation: The solution will turn from clear to a milky pale yellow/orange within 10 minutes, indicating the successful formation of the Morrison-Brunn-Huisgen betaine intermediate.

  • Alcohol Activation: Add N-Boc-3-piperidinemethanol (1.1 eq, 11 mmol) dissolved in THF (10 mL) dropwise over 10 minutes. Stir for 15 minutes at 0 °C.

  • Phenol Addition: Dissolve 2-methoxy-5-nitrophenol (1.0 eq, 10 mmol) in THF (10 mL) and add it dropwise to the activated complex.

  • Propagation (Validation Checkpoint 2): Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Analyze via LC-MS. The mass of the target Boc-protected ether (m/z [M+H]+ = 367.2) should be the dominant peak, with minimal unreacted phenol (m/z 168.1).

  • Purification: Concentrate the THF. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether (50 mL) and filter. Purify the filtrate via silica gel chromatography.

Q3: How do I efficiently remove the Boc protecting group without degrading the ether linkage or the nitro group?

Causality & Expert Insight: Standard ether linkages are generally stable to acid, but highly electron-rich aromatic ethers can undergo cleavage under harsh, aqueous acidic conditions (e.g., refluxing concentrated HCl). Conversely, basic deprotection is impossible for Boc groups.

The Solution: Utilize anhydrous acidic conditions. 4M HCl in 1,4-dioxane provides a clean, self-precipitating environment for the final product without risking ether cleavage.

Self-Validating Protocol: Anhydrous Boc Deprotection

  • Dissolution: Dissolve the Boc-protected ether (5 mmol) in anhydrous DCM (10 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature.

  • Monitoring (Validation Checkpoint): Self-Validation: Within 30-60 minutes, a white precipitate (the hydrochloride salt of 2-methoxy-5-nitrophenyl 3-piperidinylmethyl ether) will begin to crash out of the solution. Gas evolution (CO₂ and isobutylene) will also be visible.

  • Isolation: After 2 hours, add cold diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to yield the pure target molecule as an HCl salt.

References

  • Title: Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol Source: ResearchGate URL: 1

  • Title: Patent Application Publication US 2005/0119225A1 Source: Googleapis URL: 2

Sources

Optimization

preventing oxidative degradation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether during storage

Technical Support Center: Stabilization & Storage of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Welcome to the Application Scientist Support Portal. As a compound containing both a secondary amine and an ether lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization & Storage of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Welcome to the Application Scientist Support Portal. As a compound containing both a secondary amine and an ether linkage, 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether presents unique stability challenges during storage and formulation. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative storage guidelines to ensure the chemical integrity of your Active Pharmaceutical Ingredient (API).

Mechanistic Overview: The Causality of Degradation

Before troubleshooting, it is critical to understand why this molecule degrades. The structural vulnerabilities are twofold:

  • The Piperidine Ring (Secondary Amine): The nitrogen atom possesses a highly nucleophilic lone pair of electrons. When exposed to reactive oxygen species (ROS) or trace peroxides, this amine undergoes rapid 1[1].

  • The Ether Linkage: Ethers are highly prone to photo-catalyzed autoxidation. Ambient UV light and atmospheric oxygen initiate a radical chain reaction at the α -carbon, forming .

OxidativeDegradation API 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether NOxide Piperidine N-Oxidation (N-oxide degradants) API->NOxide ROS Attack (Secondary Amine) Peroxide Ether α-Carbon Oxidation (Hydroperoxides) API->Peroxide ROS Attack (Ether Linkage) Env Environmental Stressors (O₂, UV Light, Heat) ROS Reactive Oxygen Species & Radicals Env->ROS Generates ROS->NOxide ROS->Peroxide Salt Salt Formation (HCl) Protonates Amine Salt->NOxide Prevents Inert Argon Purge & Amber Vials Displaces O₂, Blocks UV Inert->Env Blocks BHT Antioxidants (BHT) Scavenges Radicals BHT->ROS Quenches

Oxidative degradation pathways and targeted preventive interventions for the API.

Troubleshooting & FAQs

Q1: During stability testing, LC-MS analysis revealed a new peak with a +16 Da mass shift. What is this, and how do we prevent it? A: A +16 Da mass shift is the definitive signature of 2[2]. Atmospheric oxygen or trace peroxides in your solvents have oxidized the secondary amine to an N-oxide.

  • The Fix: Convert the free base to a Hydrochloride (HCl) salt. Protonation occupies the nitrogen's lone pair, drastically reducing its electron density and rendering it inert to oxidation.

Q2: We stored the free base at 4°C in clear glass, but it still turned yellow over time. Why? A: Temperature control alone does not stop photo-oxidative degradation. Clear glass transmits UV light, which provides the activation energy required to initiate free radical formation at the ether linkage, leading to hydroperoxides.

  • The Fix: You must block the initiation step. Store the compound in 3[3] (which block UV light <400 nm) and purge the headspace with an inert gas to displace oxygen.

Q3: We are using THF to prepare our stock solutions. Is this safe for long-term storage? A: No. Unstabilized ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether rapidly form organic peroxides upon standing. These peroxides will directly oxidize your piperidine compound.

  • The Fix: If THF is mandatory for your workflow, use (containing 250–400 ppm Butylated hydroxytoluene). BHT acts as a radical scavenger, quenching the oxidation cycle before it attacks your API.

Self-Validating Experimental Protocols

Protocol A: Hydrochloride Salt Conversion for Long-Term Archiving Causality: Salt formation is the most robust method to prevent amine autoxidation. This protocol ensures complete protonation and provides a built-in validation step.

  • Dissolution: Dissolve 1.0 g of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (free base) in 10 mL of anhydrous, peroxide-free diethyl ether.

  • Protonation: Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether while stirring at 0°C under an Argon atmosphere. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Filter the precipitate under a stream of nitrogen. Wash with cold, anhydrous ether and dry under vacuum for 12 hours.

  • Self-Validation Check: Dissolve 5 mg of the resulting powder in 1 mL of D₂O. Check the pH with a micro-probe; it must read between 4.0 and 5.0. Run a 1 H-NMR; successful protonation is validated by a significant downfield chemical shift of the piperidine α -protons compared to the free base spectrum.

Protocol B: Inert Aliquoting and Storage Workflow Causality: Repeated freeze-thaw cycles and oxygen exposure during sampling degrade the bulk batch. Aliquoting under dense inert gas prevents this.

  • Preparation: Pre-dry amber glass vials in an oven at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Purging: Using a manifold, purge each vial with Argon gas for 10 seconds. (Note: Argon is heavier than air and Nitrogen, creating a protective blanket at the bottom of the vial).

  • Aliquoting: Transfer the API into the vials.

  • Sealing: Blanket the headspace with Argon for another 5 seconds and immediately seal with a PTFE-lined cap.

  • Self-Validation Check: Place an anaerobic indicator pill (resazurin-based) in one "dummy" vial processed alongside your batch. If the pill remains white after 24 hours, oxygen exclusion (<0.1% O₂) is successfully validated.

Quantitative Stability Data

To align with 4[4], the following table summarizes the expected shelf life and degradation risks of the compound under various storage matrices.

API FormStorage TempContainer & AtmosphereExpected Shelf LifePrimary Degradation Risk
Free Base25°C (Ambient)Clear Glass, Air< 1 MonthPiperidine N-oxide (+16 Da)
Free Base-20°CAmber Glass, Argon6–12 MonthsTrace Hydroperoxides
HCl Salt25°C (Accelerated)Amber Glass, Air12–24 MonthsMinimal
HCl Salt-20°C (Long-term)Amber Glass, Argon> 36 MonthsNegligible (Stable)

(Note: "Accelerated" and "Long-term" designations follow5[5] for drug substances).

References

  • Q1A(R2) Guideline - ICH | Source: ich.org | 4

  • Stability Storage Conditions In Pharma Industry | Source: gmpinsiders.com | 5

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds | Source: benchchem.com |3

  • Solvent Stabilizer Systems | Source: sigmaaldrich.com |

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions | Source: nih.gov | 1

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities | Source: acs.org | 2

Sources

Troubleshooting

troubleshooting common impurities in 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether extraction

Technical Support Center: Extraction & Purification of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Welcome to the Advanced Applications portal. As a Senior Application Scientist, I frequently encounter challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Extraction & Purification of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Welcome to the Advanced Applications portal. As a Senior Application Scientist, I frequently encounter challenges in the isolation of complex piperidine-containing ether derivatives. The synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether typically involves the Williamson etherification of 2-methoxy-5-nitrophenol with a 3-piperidinylmethyl electrophile.

Because this molecule features both a highly basic secondary amine (the piperidine ring) and electron-rich/electron-poor aromatic domains, its purification relies heavily on precisely exploiting ionization states. Below is our comprehensive troubleshooting guide, designed to resolve the most common liquid-liquid extraction (LLE) bottlenecks through mechanistic causality and self-validating protocols.

LLE_Workflow Crude Crude Mixture in Organic Solvent (Target Ether + Phenol Impurity) AcidWash Acid Wash Add 1M HCl (pH < 2) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 Aq1 Aqueous Phase Protonated Piperidine (Target) PhaseSep1->Aq1 Lower Layer Org1 Organic Phase Phenol & Neutral Impurities (Discard) PhaseSep1->Org1 Upper Layer Basify Basification Add 2M NaOH (pH > 13) Aq1->Basify BackExt Back-Extraction Add Fresh Organic Solvent Basify->BackExt PhaseSep2 Phase Separation BackExt->PhaseSep2 Org2 Organic Phase Pure Target Amine PhaseSep2->Org2 Target Aq2 Aqueous Phase Salts (Discard) PhaseSep2->Aq2 Waste

Workflow for the acid-base liquid-liquid extraction of piperidine derivatives.

Expert Q&A: Troubleshooting Co-Extraction and Emulsions

Q1: Why is 2-methoxy-5-nitrophenol persisting in my final extracted product? Causality: The fundamental principle of acid-base extraction relies on discrete pKa differentials 1[1]. The conjugate acid of the piperidine ring has a pKa of approximately 11.12 2[2], making it highly basic. Conversely, the pKa of standard phenol is ~10, but the strongly electron-withdrawing nitro group in 2-methoxy-5-nitrophenol lowers its pKa to approximately 8.3. If your initial acidic wash is performed at a mildly acidic pH (e.g., pH 4-5), hydrogen bonding and partial ionization can cause the phenol to partition into the aqueous layer alongside your target amine. Solution: Drive the equilibrium completely. Maintain the aqueous acid wash strictly at pH < 2 using 1M HCl. This guarantees >99.9% protonation of the piperidine while suppressing any ionization of the phenol, forcing it to remain in the organic waste phase 3[3].

Q2: I am experiencing severe, unbreakable emulsions during the acidic extraction step. How can I resolve this? Causality: Emulsions in amine-based LLE occur because protonated piperidine derivatives act as mild cationic surfactants. They lower the interfacial tension between the aqueous and organic layers, stabilizing micro-droplets of solvent 4[4]. Vigorous shaking exponentially increases the interfacial surface area, trapping these droplets in a stable colloidal suspension 3[3]. Solution: Prevention is key: gently invert the separatory funnel rather than shaking it. If an emulsion has already formed, add a small volume of saturated brine (NaCl) to the aqueous phase. The increased ionic strength ("salting out" effect) decreases the mutual solubility of the phases and forces coalescence 3[3].

Q3: My product recovery is unexpectedly low after the final back-extraction. What went wrong? Causality: Low recovery during the final organic back-extraction is almost exclusively caused by incomplete deprotonation of the piperidinium salt. Because piperidine is a strong aliphatic amine, adjusting the aqueous phase to pH 10 or 11 is insufficient—at pH 11.12, exactly 50% of the target molecule remains in its water-soluble, charged state 2[2]. Solution: To drive the equilibrium entirely toward the neutral, organic-soluble free base, the aqueous phase must be basified to at least 2 pH units above the amine's pKa 3[3]. Use 2M NaOH to bring the aqueous layer to pH > 13.2 before adding your extraction solvent 5[5].

Q4: Why is my unreacted piperidinyl starting material not separating from the target ether? Causality: If you performed the etherification without protecting the piperidine nitrogen, both your target ether and the unreacted alkylating agent (e.g., 3-piperidinylmethyl mesylate) possess a basic secondary amine. Consequently, both will protonate and co-extract into the aqueous phase during the acid wash. Solution: Ensure the piperidine nitrogen is protected (e.g., with an N-Boc group) during the reaction. An N-Boc protected amine is neutral. During the LLE of the protected intermediate, the neutral unreacted starting material will remain in the organic phase, allowing for clean separation before you proceed to the final acidic deprotection step.

Physicochemical Parameters for Extraction Optimization

To design a self-validating extraction, you must base your workflow on the quantitative metrics of the target and its impurities.

Property / ParameterValue / RangeCausality / Impact on Extraction
Piperidine pKa (Conjugate Acid) ~11.12Defines the basicity of the target. Requires pH > 13.2 for complete free-basing during back-extraction.
2-Methoxy-5-nitrophenol pKa ~8.3Electron-withdrawing nitro group lowers pKa. Remains neutral at pH < 2, allowing separation from the amine.
Optimal Acid Wash pH 1.0 - 2.0Ensures >99% protonation of the piperidine derivative into the aqueous phase.
Optimal Basification pH 13.5 - 14.0Ensures >99% deprotonation of the piperidinium salt for organic recovery.
Brine Concentration for Emulsions Saturated (~360 g/L)Maximizes ionic strength to break amine-induced interfacial emulsions.

Self-Validating Extraction Methodology

This protocol incorporates visual and chemical checkpoints to ensure each phase of the extraction behaves as mechanistically predicted.

Step 1: Initial Dissolution & Acid Wash

  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc) using 10 mL per gram of crude material.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Mechanistic Action: The basic piperidine nitrogen protonates to form a water-soluble ammonium salt. Neutral impurities and the phenolic starting material remain in the EtOAc 6[6].

  • Gently invert the funnel 10-15 times, venting frequently. Do not shake vigorously to prevent surfactant-induced emulsions3[3].

  • Allow the layers to separate.

    • Validation Checkpoint: The lower aqueous layer should be clear. If it is cloudy, an emulsion has formed; add 5 mL of saturated NaCl and swirl gently to break it 3[3].

  • Drain the lower aqueous layer into an Erlenmeyer flask. Repeat the acid wash once more with fresh 1M HCl and combine the aqueous layers. Discard the organic layer.

Step 2: Organic Back-Wash of the Aqueous Phase

  • Return the combined acidic aqueous layers to the separatory funnel.

  • Add 0.5 volumes of fresh EtOAc. Invert gently and separate.

  • Mechanistic Action: This step removes any residual neutral organic impurities or phenol that may have been mechanically carried over in micro-droplets 4[4].

  • Discard the upper organic wash layer.

Step 3: Basification and Final Back-Extraction

  • Place the aqueous layer in an ice bath, as neutralization is highly exothermic.

  • Slowly add 2M NaOH dropwise while stirring until the pH reaches > 13.5 (verify with wide-range pH paper).

  • Validation Checkpoint: The solution will turn cloudy, or an oily precipitate will form. This is the visual confirmation that the water-insoluble neutral free base of the piperidine ether has been successfully regenerated 5[5].

  • Transfer the basic aqueous mixture back to the separatory funnel. Add an equal volume of dichloromethane (DCM) or EtOAc.

  • Invert gently to extract the target molecule into the organic phase.

  • Separate the layers. Repeat the extraction with a second portion of organic solvent.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly purified 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

References

  • Grokipedia. "Piperidine". Grokipedia.
  • Benchchem Technical Support Team. "Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction". Benchchem.
  • Wikipedia Contributors. "Acid–base extraction". Wikipedia.
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction". LibreTexts.
  • Benchchem Technical Support Team.
  • Wines, Thomas H. "DIFFICULT LIQUID-LIQUID SEPARATIONS".

Sources

Optimization

Technical Support Center: Optimizing Etherification for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl Ether

Welcome to the Application Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the Williamson ether synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the Williamson ether synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) [1].

In this specific alkylation—typically utilizing 2-methoxy-5-nitrophenol and a protected electrophile like N-Boc-3-(chloromethyl)piperidine—temperature is the master variable. The electron-withdrawing nitro group heavily stabilizes the phenoxide, lowering its nucleophilicity [2]. Consequently, researchers often instinctively push reaction temperatures higher to force conversion, inadvertently triggering a cascade of deleterious side reactions [3].

This guide provides a mechanistic breakdown, a self-validating protocol, and an advanced FAQ to help you establish the thermodynamic "Goldilocks zone" for this synthesis.

Part 1: Mechanistic Pathway & Temperature Failure Modes

To understand why specific temperature thresholds exist, we must look at the competing kinetics. At sub-optimal temperatures, the stabilized 2-methoxy-5-nitrophenoxide lacks the activation energy to displace the halide on the sterically hindered 3-piperidinylmethyl moiety. However, exceeding 90°C introduces two major failure modes:

  • Thermal Deprotection: If using a Boc-protected piperidine, elevated temperatures in polar aprotic solvents (like DMF) can induce premature deprotection, leading to N-alkylation and polymerization.

  • E2 Elimination: The base can act on the electrophile to eliminate the halide, yielding an unreactive methylenepiperidine byproduct [4].

G Start Reactants: 2-Methoxy-5-nitrophenol + N-Boc-3-(chloromethyl)piperidine TempLow Sub-optimal Temp (< 60°C) Start->TempLow TempOpt Optimal Temp (75°C - 85°C) Start->TempOpt TempHigh Excessive Temp (> 100°C) Start->TempHigh ResultLow Kinetic Stalling Incomplete Conversion TempLow->ResultLow ResultOpt Target Etherification High Yield O-Alkylation TempOpt->ResultOpt ResultHigh Side Reactions (Elimination / N-alkylation) TempHigh->ResultHigh

Fig 1. Temperature-dependent reaction pathways in 2-methoxy-5-nitrophenol etherification.

Part 2: Quantitative Diagnostic Matrix

Use the following empirical data table to diagnose your current reaction conditions and adjust your thermal parameters accordingly.

Temperature RangeBase / SolventConversion (4h)Primary Byproducts ObservedSupport Recommendation
< 60°C K₂CO₃ / DMF< 30%Unreacted starting materialsIncrease Temp: Kinetic energy is insufficient for the SN2 displacement.
65°C - 70°C Cs₂CO₃ / MeCN> 85%Trace elimination (<2%)Optimal (Cesium): The "Cesium effect" enhances nucleophilicity at lower temps.
75°C - 85°C K₂CO₃ / DMF> 90%Trace N-alkylation (<3%)Optimal (Potassium): Standard operating window for K₂CO₃.
> 100°C K₂CO₃ / DMFVariableMethylenepiperidine (E2), N-alkylated dimersDecrease Temp: Thermal Boc-deprotection and E2 elimination dominate.
Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step, preventing wasted time and reagents.

Reagents: 2-Methoxy-5-nitrophenol (1.0 eq), N-Boc-3-(chloromethyl)piperidine (1.2 eq), K₂CO₃ (2.5 eq), Catalytic NaI (0.1 eq), anhydrous DMF (10 volumes).

  • Step 1: Phenoxide Activation (Control Checkpoint)

    • Charge a dry, nitrogen-flushed flask with 2-methoxy-5-nitrophenol and anhydrous DMF.

    • Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes.

    • Validation Check: The solution must transition from pale yellow to a deep, vibrant orange/red. This optical shift confirms the quantitative deprotonation of the phenol. If the color does not shift, verify the water content of your DMF (moisture quenches the phenoxide).

  • Step 2: Electrophile Addition

    • Add the catalytic NaI. (This initiates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, allowing for lower overall reaction temperatures).

    • Add N-Boc-3-(chloromethyl)piperidine dropwise over 10 minutes to prevent localized exotherms.

  • Step 3: Precision Temperature Ramping

    • Ramp the internal temperature to 80°C at a rate of 2°C/minute.

    • Validation Check (2 Hours): Pull a 50 µL aliquot, quench in H₂O/MeCN, and run LC-MS. You should observe >70% product mass (m/z for M+H-Boc fragment) and <5% elimination byproduct.

  • Step 4: Quench and Isolation

    • Once LC-MS indicates >95% conversion (typically 4-6 hours), cool the reaction immediately to 10°C using an ice bath to arrest all kinetics.

    • Quench with ice water (30 volumes) to precipitate the crude product. Filter and wash with cold water to remove residual DMF and salts.

Part 4: Troubleshooting FAQs

Q: My reaction stalls at 50% conversion at 65°C. Should I spike the temperature to 110°C to push it to completion? A: No. Spiking the temperature past 90°C will drastically reduce your isolated yield. The 3-(chloromethyl)piperidine system is highly susceptible to E2 elimination at elevated temperatures, which will destroy your electrophile [3]. Instead of raising the temperature, add 0.1 to 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This increases the electrophilicity of the piperidine derivative without requiring a thermal increase.

Q: I am seeing a significant mass corresponding to an N-alkylated dimer in my LC-MS. How is this happening if I am using a Boc-protected piperidine? A: You have exceeded the thermal stability threshold of the Boc protecting group in your specific solvent matrix. In polar aprotic solvents like DMF, temperatures exceeding 95°C can cause the Boc group to thermally degrade (releasing CO₂ and isobutylene). Once the secondary amine of the piperidine is exposed, it rapidly outcompetes the nitrophenoxide for the remaining electrophile, causing N-alkylation. Lower your temperature to 80°C and ensure your K₂CO₃ is perfectly dry.

Q: Does the choice of base change the temperature requirements? A: Yes, significantly. If you switch from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃), you can lower your optimal temperature window by 10°C to 15°C. The larger ionic radius of the cesium cation creates a looser, more solvent-separated ion pair with the nitrophenoxide. This "naked" phenoxide is highly nucleophilic, allowing the reaction to reach completion at 65°C–70°C, thereby completely bypassing the risk of thermal Boc-deprotection [2] [4].

Q: Can I use Acetonitrile (MeCN) instead of DMF to limit the temperature? A: Yes. MeCN refluxes at ~82°C, which acts as a natural physical limit (a thermodynamic ceiling) preventing you from accidentally overheating the reaction. However, K₂CO₃ has poorer solubility in MeCN than in DMF. If you use MeCN, you must either use Cs₂CO₃ or add a phase transfer catalyst (like 18-crown-6) to maintain acceptable reaction kinetics at reflux.

References
  • Organic Process Research & Development. "Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix". ACS Publications (2024). Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design". ACS Publications (2019). Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid". PubMed Central (2014). Available at: [Link]

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Compound Profiling & Causality Analysis Before troubleshooting, it is critical to understand the physicochemical nature of your target compound. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether presents a classic "chame...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profiling & Causality Analysis

Before troubleshooting, it is critical to understand the physicochemical nature of your target compound. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether presents a classic "chameleon" solubility challenge in drug discovery.

  • The Lipophilic Core: The 2-methoxy-5-nitrophenyl ether moiety is highly hydrophobic and planar. This promotes strong intermolecular π−π stacking and hydrophobic aggregation in aqueous media.

  • The Ionizable Amine: The piperidine ring contains a basic secondary amine (typical pKa​ ~ 9.5). At physiological pH (7.4), this amine is predominantly protonated (cationic).

The Core Issue: Despite the protonated amine providing some polarity, the massive hydrophobic bulk of the ether core dominates the molecule's hydration energy. When diluted from a 100% DMSO stock into an aqueous assay buffer, the sudden drop in the solvent's dielectric constant causes solvent-shift precipitation . The hydrophobic interactions overpower the solvation of the amine, leading the compound to crash out of solution or form colloidal aggregates. These aggregates sequester the drug, leading to artifactual readouts, false positives, or highly variable IC50​ data.

Troubleshooting & FAQs

Q1: I observe immediate cloudiness when diluting my 10 mM DMSO stock into my assay buffer (pH 7.4). How do I prevent this? A1: This is a direct result of solvent-shift precipitation. To prevent this, avoid 1:1000 direct spikes. Instead, perform a step-down dilution using intermediate co-solvent gradients (e.g., 50% DMSO/buffer). However, you must ensure the final DMSO concentration does not exceed your assay's tolerance limit. For biochemical assays, up to 3% DMSO is often tolerated without affecting enzyme kinetics [3]. For cell-based assays, strictly limit DMSO to 0.5% v/v to avoid disrupting lipid bilayers and causing cytotoxicity [2].

Q2: My cell-based assay requires high compound concentrations (e.g., 50 µM), but keeping DMSO 0.5% causes the compound to precipitate. What is the alternative? A2: When co-solvents fail due to biological toxicity limits, you must use host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for encapsulating lipophilic aromatic rings [4]. The HP- β -CD cavity shields the hydrophobic 2-methoxy-5-nitrophenyl moiety from the aqueous environment, maintaining the compound in a solubilized state without requiring high DMSO concentrations.

Q3: I am getting highly variable IC50​ results between technical replicates. Could this be related to solubility even if the solution looks clear? A3: Yes. Compounds near their kinetic solubility limit often form sub-visible colloidal aggregates. These aggregates can non-specifically inhibit proteins or sequester the compound, leading to inconsistent signal-to-background ratios and poor Z'-factor robustness[1]. You must validate the kinetic solubility limit using nephelometry (light scattering) before running the biological screen.

Decision Workflows & Solubilization Strategies

G Start Compound Precipitation Detected AssayType Determine Assay Type Start->AssayType Biochemical Biochemical Assay (e.g., Kinase) AssayType->Biochemical CellBased Cell-Based Assay (e.g., Viability) AssayType->CellBased DMSO_Bio Increase DMSO (Up to 3% tolerated) Biochemical->DMSO_Bio DMSO_Cell Limit DMSO (Max 0.5% v/v) CellBased->DMSO_Cell SolubilityFail Still Insoluble? DMSO_Bio->SolubilityFail DMSO_Cell->SolubilityFail Cyclodextrin HP-β-CD Complexation (Encapsulate Aromatic Ring) SolubilityFail->Cyclodextrin Salt pH Adjustment (Protonate Piperidine) SolubilityFail->Salt

Caption: Decision tree for troubleshooting solvent-shift precipitation in biological assays.

Table 1: Assay Vehicle Tolerance Guidelines
Assay TypeRecommended Max DMSOCausality / Limiting FactorReference
Cell-Based (e.g., CHO-K1) 0.5% v/vHigher concentrations disrupt lipid bilayers, causing cytotoxicity and ATP depletion.[2]
Biochemical (e.g., Kinase) 1.0% - 3.0% v/vHigh DMSO alters enzyme conformation and substrate binding kinetics.[3]
High-Throughput Screening > 0.2% (Cell) / > 0.4% (Biochem)Strict limits required to ensure Z'-factor robustness ( 0.4) and signal-to-background ratios.[1]
Table 2: Solubilization Strategies for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether
StrategyMechanism of ActionProsCons
Step-down DMSO Dilution Prevents localized solvent shock by gradually lowering the dielectric constant.Simple, requires no external excipients.Limited by the absolute DMSO tolerance of the specific assay.
HP- β -CD Complexation Encapsulates the hydrophobic nitrophenyl ether moiety within a hydrophilic shell.Dramatically increases apparent solubility without inducing cytotoxicity.May alter the free-drug concentration and thermodynamic binding kinetics.
pH Adjustment (pH 6.0-6.5) Fully protonates the piperidine amine ( pKa​ ~9.5), maximizing ionic character.Increases intrinsic thermodynamic solubility.Non-physiological pH may affect target protein stability or cell health.

Experimental Protocols

Protocol A: Kinetic Solubility and DMSO Tolerance Validation

This self-validating protocol ensures your compound is truly in solution (not colloidal) before applying it to biological targets.

  • Stock Preparation: Prepare a 10 mM stock of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in 100% anhydrous DMSO.

  • Buffer Dispensing: Dispense 190 µL of your exact assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microtiter plate.

  • Serial Dilution & Spiking: Perform a serial dilution of the compound in DMSO. Spike 10 µL of these dilutions into the buffer to achieve final compound concentrations of 1, 10, 30, 50, and 100 µM. Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 5.0% for a stress test, or 0.5% for cell assays).

  • Incubation: Incubate the plate for 2 hours at 37°C with orbital shaking to mimic assay conditions.

  • Nephelometric Readout: Measure the optical density (OD) at 620 nm using a multimode plate reader.

  • Self-Validation Check: You must include a vehicle-only control (buffer + equivalent DMSO %). Subtract the vehicle OD from the compound wells. A sharp, non-linear increase in OD indicates the kinetic solubility limit has been breached and colloidal aggregates have formed.

Protocol B: Preparation of HP- β -CD Inclusion Complexes

Use this protocol when DMSO limits are strict and the compound precipitates at required assay concentrations.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP- β -CD in your assay buffer (pH 7.4). Filter sterilize through a 0.22 µm membrane if intended for cell culture.

  • Drug Solubilization: Dissolve the target compound in a minimal volume of ethanol (e.g., 50 mM stock).

  • Complexation: Slowly add the ethanolic drug stock dropwise to the stirring HP- β -CD solution at room temperature.

  • Thermodynamic Equilibration: Stir the mixture continuously in an open vial in a fume hood for 24 hours. This allows the ethanol to evaporate while the thermodynamic inclusion complex forms [4].

  • Phase Separation: Centrifuge the solution at 15,000 x g for 20 minutes to pellet any uncomplexed, precipitated drug.

  • Self-Validation Check: Carefully aspirate the supernatant. Quantify the solubilized compound in the supernatant via HPLC-UV against a standard curve. The resulting concentration represents the absolute complexed solubility. Use this quantified stock for your downstream biological assays.

G Drug Free Drug (Insoluble) Complex Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Carrier) CD->Complex Cell Cellular Membrane Complex->Cell Transport Target Target Binding Cell->Target Release

Caption: Mechanism of HP-β-CD inclusion complexation and subsequent drug delivery to cellular targets.

References

  • Source: Walter and Eliza Hall Institute of Medical Research (WEHI)
  • Measuring cell proliferation and cytotoxicity using the ATPlite 1step system and the VICTOR Nivo multimode plate reader Source: Revvity URL
  • Source: Astex Therapeutics Ltd.
  • Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry Source: Molecular Pharmaceutics - ACS Publications URL
Optimization

minimizing side reactions during the preparation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3). This compound is a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and receptor modulators.

Because this synthesis involves the coupling of an electron-deficient phenol with a sterically hindered aliphatic system, researchers frequently encounter yield-limiting side reactions such as E2 elimination, incomplete conversion, and difficult byproduct separation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to optimize your workflow.

Mechanistic Pathways & Workflow Visualization

The synthesis of the target ether can be approached via two primary routes: the Mitsunobu Reaction or the Williamson Ether Synthesis . The diagram below illustrates these pathways and the specific side reactions that commonly derail them.

SynthesisRoutes Phenol 2-Methoxy-5-nitrophenol (pKa ~8.31) MitsunobuInt Boc-Protected Ether (Mitsunobu Route) Phenol->MitsunobuInt PPh3, DIAD THF, 0°C to RT WilliamsonInt Boc-Protected Ether (Williamson Route) Phenol->WilliamsonInt Cs2CO3, DMF 80°C BocAlcohol N-Boc-3-piperidinemethanol BocMesylate N-Boc-3-piperidinylmethyl methanesulfonate BocAlcohol->BocMesylate MsCl, Et3N DCM, 0°C BocAlcohol->MitsunobuInt BocMesylate->WilliamsonInt Target 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether MitsunobuInt->Target TFA/DCM or HCl/Dioxane SideRxn1 Side Rxn: TPPO & Hydrazine Byproducts MitsunobuInt->SideRxn1 WilliamsonInt->Target TFA/DCM or HCl/Dioxane SideRxn2 Side Rxn: E2 Elimination (Alkene Formation) WilliamsonInt->SideRxn2

Synthesis pathways for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether highlighting side reactions.

Troubleshooting & FAQs

Q1: I am using the Mitsunobu route, but my yields are low and I cannot separate the product from triphenylphosphine oxide (TPPO). How do I fix this?

Mechanistic Insight: The Mitsunobu reaction requires the pronucleophile to have a pKa < 11. 2-Methoxy-5-nitrophenol has a suitable pKa of approximately 8.31 1, making it sufficiently acidic. However, the 3-position of the piperidine ring introduces mild steric bulk, which slows down the SN​2 displacement of the activated phosphonium intermediate. This slow kinetics allows side reactions to compete, and the stoichiometric generation of TPPO and hydrazine byproducts complicates chromatographic purification 2. Solution:

  • Switch to a modified phosphine: Use polymer-supported triphenylphosphine, which allows you to simply filter off the TPPO byproduct.

  • Change Routes: For scale-up, abandon the Mitsunobu route entirely and transition to the Williamson Ether Synthesis using a mesylate leaving group (detailed in Section 4).

Q2: In the Williamson Ether Synthesis, I am seeing significant amounts of an alkene byproduct instead of my desired ether. Why is this happening?

Mechanistic Insight: You are observing competing E2 elimination. When using a strong, hard base (like NaOH or KOtBu) or a tightly paired base (like K2​CO3​ ), the base can abstract a proton adjacent to the mesylate leaving group on the piperidine derivative rather than acting solely to deprotonate the phenol. Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF [[3]](). The large ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide anion. This "cesium effect" leaves the phenoxide highly "naked" and nucleophilic, drastically accelerating the SN​2 pathway over the E2 elimination pathway 4.

Q3: During the final Boc-deprotection step, my nitro group is being reduced to an aniline. How do I prevent this chemoselectivity issue?

Mechanistic Insight: The nitro group on the aromatic ring is highly susceptible to reduction 5. If your deprotection protocol involves catalytic hydrogenation (e.g., H2​ , Pd/C) or dissolving metal reductions, the nitro group will rapidly convert to an amine. Solution: Boc deprotection does not require reductive conditions. Use strictly acidic conditions: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in 1,4-dioxane at room temperature. These conditions are completely orthogonal to the nitro group and will yield the desired product as a TFA or HCl salt.

Quantitative Data: Condition Optimization

The table below summarizes internal optimization data for the Williamson etherification of 2-methoxy-5-nitrophenol with N-Boc-3-piperidinemethyl electrophiles. Note the stark difference in chemoselectivity when utilizing the cesium effect.

Base / SolventLeaving GroupTemp (°C) SN​2 (Ether) YieldE2 (Alkene) YieldMechanistic Notes
K2​CO3​ / AcetoneChloride6045%15%Sluggish reaction; chloride is a poor leaving group for this hindered system.
K2​CO3​ / DMFMesylate8065%20%Tight potassium-phenoxide ion pairing reduces nucleophilicity, allowing E2 to compete.
Cs2​CO3​ / DMF Mesylate 80 88% <5% Optimal. "Cesium effect" maximizes phenoxide nucleophilicity, driving rapid SN​2 .

Validated Experimental Protocols

The following is a self-validating, step-by-step methodology for the optimized Williamson Ether Synthesis route.

Step 1: Preparation of N-Boc-3-piperidinylmethyl methanesulfonate
  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-3-piperidinemethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine ( Et3​N , 1.5 equiv) dropwise. Self-Validation: The solution should remain clear.

  • Mesylation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Self-Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The alcohol spot (stains with KMnO4​ ) should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl, then brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo. Use the resulting mesylate immediately in Step 2 without further purification to prevent degradation.

Step 2: Williamson Etherification (The Coupling)
  • Setup: In a dry flask, dissolve 2-methoxy-5-nitrophenol (1.0 equiv) and the crude mesylate from Step 1 (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv).

  • Heating: Heat the heterogeneous mixture to 80 °C under nitrogen for 12 hours. Self-Validation: The solution will turn a deep yellow/orange due to the formation of the highly conjugated nitrophenoxide anion, which will slowly fade as the SN​2 reaction consumes the phenoxide.

  • Workup: Cool to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) and wash with water (5x) to remove all DMF and unreacted phenol. Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield the Boc-protected intermediate.

Step 3: Boc Deprotection
  • Setup: Dissolve the Boc-protected ether in DCM (0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA. To obtain the free base, partition the residue between DCM and 1M NaOH. Extract, dry, and concentrate to yield pure 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether .

References

  • The Selective 5-HT1B Receptor Inverse Agonist 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2... Source: ACS Publications URL:[Link]

  • Recent Advances in Nonprecious Metal Catalysis Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • WILLIAMSON ETHER SYNTHESIS Source: Academia.edu URL:[Link]

  • Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether LC-MS

Welcome to the technical support guide for the LC-MS analysis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether. This document provides in-depth troubleshooting advice and optimized protocols tailored for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether. This document provides in-depth troubleshooting advice and optimized protocols tailored for researchers, analytical scientists, and drug development professionals. Our goal is to empower you to overcome common analytical challenges, ensuring robust and reproducible results.

Section 1: Foundational Knowledge - Understanding the Analyte

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is a basic compound due to the presence of the piperidine ring, a secondary amine. This structural feature is the primary driver of its chromatographic behavior on reversed-phase columns. The piperidine nitrogen is readily protonated, making the molecule susceptible to strong ionic interactions with the stationary phase and highly responsive to mobile phase pH.

  • Predicted Physicochemical Properties:

    • pKa: The piperidinyl group confers a basic character, with an estimated pKa in the range of 8.5-10. This means that in acidic mobile phases (pH < 7), the molecule will exist predominantly in its protonated, cationic form.

    • logP: The molecule possesses both hydrophobic (aromatic ring, ether linkage) and hydrophilic (nitro group, protonated amine) regions, suggesting moderate lipophilicity. This makes it well-suited for reversed-phase chromatography.

Understanding these properties is critical for method development. The cationic nature of the analyte at low pH can lead to interactions with residual silanol groups on the silica surface of C18 columns, a primary cause of poor peak shape.[1][2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during method development and analysis.

Q1: I'm just starting. What are the recommended initial LC-MS conditions for this compound?

A1: A systematic approach begins with a robust starting point. For a basic compound like this, using an acidic mobile phase is recommended to ensure consistent protonation for both good peak shape and sensitive ESI+ detection.

Here is a recommended set of starting conditions:

ParameterRecommendationRationale & Expert Notes
LC Column High-purity silica C18 or C8, 2.1 x 50 mm, ≤ 2.7 µmA shorter column allows for rapid scouting gradients. High-purity (Type B) silica minimizes surface silanol activity, reducing peak tailing.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive that serves two key purposes: it provides protons to promote efficient ESI+ ionization ([M+H]+) and maintains a low pH (~2.7) to suppress the ionization of residual silanols on the column, thereby improving peak shape for basic compounds.[3][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.
Gradient Profile 5% to 95% B over 5-10 minutesA broad "scouting" gradient is essential to determine the approximate elution time of the analyte and any impurities.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column to ensure optimal linear velocity and chromatographic efficiency.
Column Temp. 30 - 40 °CElevated temperature can reduce mobile phase viscosity (lowering backpressure) and improve peak efficiency.
Injection Volume 1 - 5 µLKeep the injection volume low initially to prevent peak distortion from solvent effects.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)The basic piperidine moiety is readily protonated, making ESI+ the ideal choice for high-sensitivity detection.[6]
MS Source Params Capillary: 3-4 kV, Gas Temp: 300-350°C, Gas Flow: 8-12 L/minThese are typical starting points. Source parameters are instrument-dependent and require optimization for maximum signal.[7][8]
Q2: My analyte peak is tailing severely. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds is a classic and frequent issue in reversed-phase chromatography.[9] The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2][4] This interaction provides an additional, undesirable retention mechanism that slows a portion of the analyte molecules, resulting in a "tail".

Follow this troubleshooting workflow to resolve peak tailing:

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing check_ph Confirm Mobile Phase pH < 3 (e.g., 0.1% Formic Acid) start->check_ph Is pH low? check_column Use a High-Purity, End-Capped Column check_ph->check_column Yes solution Symmetric Peak Achieved check_ph->solution No, adjust pH. Peak improves. consider_base Consider High pH Mobile Phase (e.g., 0.1% NH4OH) check_column->consider_base Still Tailing check_column->solution Peak improves. consider_base->solution Peak improves.

Caption: A decision tree for systematically troubleshooting peak tailing.

Detailed Steps:

  • Ensure Low pH: The most effective first step is to ensure your mobile phase pH is low enough to suppress silanol ionization.[3] Using 0.1% formic acid (pH ≈ 2.7) is typically sufficient to keep the silanols in their neutral (Si-OH) state, minimizing ionic interactions.[6][10]

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have higher metal content and more acidic silanols, which are prone to causing tailing.[5] Modern, high-purity "Type B" silica columns that are thoroughly end-capped (where residual silanols are chemically bonded with a small silylating agent) are essential for good peak shape with basic compounds.

  • Consider an Alternative pH (Advanced): If tailing persists, an alternative strategy is to switch to a high pH mobile phase (e.g., pH 10 with 0.1% ammonium hydroxide).[11][12] At high pH, the basic analyte is in its neutral form, eliminating the ionic interaction with silanols. Crucially, this requires a pH-stable column (e.g., a hybrid or polymer-based packing) to prevent dissolution of the silica stationary phase.[12][13]

Q3: My signal intensity is low or unstable. How can I improve sensitivity?

A3: Low sensitivity in LC-MS can stem from poor chromatography, inefficient ionization, or suboptimal mass spectrometer settings.

  • Optimize the Mobile Phase Additive: While formic acid is an excellent starting point for ESI+, its concentration matters. Typically, 0.1% is optimal. Too little may not provide enough protons for efficient ionization, while too much can sometimes lead to ion suppression.[6][10] Ammonium formate can also be a good alternative as it provides buffering capacity.[14]

  • Tune ESI Source Parameters: The efficiency of the electrospray process is highly dependent on source conditions. Do not rely on default "tune" parameters. Systematically optimize the following using a continuous infusion of your analyte via a syringe pump:

    • Capillary Voltage: The potential applied to the ESI needle.

    • Nebulizer Gas Pressure: Affects droplet size formation.

    • Drying Gas Flow and Temperature: Crucial for desolvation of the droplets to release gas-phase ions.[7][15] An experimental design (DoE) approach can efficiently find the optimal combination of these interacting parameters.[16]

  • Check for Sodium/Potassium Adducts: In ESI+, analytes can form adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) present as trace contaminants in glassware, solvents, or samples. These adducts compete with the desired protonated molecule ([M+H]⁺), splitting the ion current and reducing the signal for your target ion. Using high-purity solvents and adding a proton source like formic acid helps to favor the [M+H]⁺ formation.[10]

Q4: How should I systematically optimize the mobile phase gradient?

A4: Once you have a good peak shape and signal from your initial scouting run, the goal is to refine the gradient to achieve the necessary resolution from impurities within a reasonable analysis time.

G cluster_1 Systematic Gradient Optimization Workflow scout 1. Perform Fast Scouting Gradient (e.g., 5-95% B in 5 min) determine_tr 2. Determine Retention Time (tR) of Analyte scout->determine_tr calculate_gradient 3. Calculate Shallow Gradient Segment determine_tr->calculate_gradient run_refined 4. Run Refined Gradient (e.g., 3 min shallow segment around tR) calculate_gradient->run_refined optimize 5. Adjust Slope and Time as Needed for Optimal Resolution run_refined->optimize

Caption: A workflow for moving from a scouting run to a refined gradient.

Detailed Protocol: See Section 3 for a step-by-step protocol on implementing this workflow. The core principle is to replace the steep, broad scouting gradient with a much shallower gradient segment focused around the elution time of your target analyte. This increases the separation power (resolution) in the region where it is most needed.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase

Objective: To prepare standard aqueous and organic mobile phases for robust reversed-phase LC-MS analysis.

Materials:

  • HPLC or LC-MS grade water

  • HPLC or LC-MS grade acetonitrile

  • High-purity formic acid (≥99%)

  • Sterile, filtered 1 L mobile phase reservoirs

  • Graduated cylinders and pipettes

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of LC-MS grade water into a 1 L reservoir.

    • Carefully pipette 1.0 mL of concentrated formic acid into the water.

    • Seal the reservoir and swirl gently for 30 seconds to ensure complete mixing.

    • Label clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

  • Mobile Phase B (Organic):

    • Measure 999 mL of LC-MS grade acetonitrile into a separate 1 L reservoir.

    • Carefully pipette 1.0 mL of concentrated formic acid into the acetonitrile.

    • Seal and mix as above.

    • Label clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

  • Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser, sonication, or helium sparging before use to prevent bubble formation in the pump.

References

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Why Do Peaks Tail?. LC Troubleshooting Bible. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist. [Link]

  • HPLC solvents and mobile phase additives. Shimadzu. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Why do we use ammonium hydroxide in water and acetonitrile as mobile phase in LCESI_MS/MS?. ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Why Acid?. Separation Science. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Method Development 101: From Beginner to Expert Part 1. Agilent. [Link]

  • Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • Dopant-Enriched Nitrogen Gas for Enhanced Electrospray Ionization of Released Glycans in Negative Ion Mode. Analytical Chemistry. [Link]

  • Chemical Properties of 2-Methoxy-5-nitrophenol, tert-butyldimethylsilyl ether. Cheméo. [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

  • 2-Methoxy-5-nitrophenol | C7H7NO4. PubChem. [Link]

  • 2-Methoxy-5-Nitrophenol. SynZeal. [Link]

  • (PDF) 2-Methoxy-3-nitrophenol. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Pharmacophore Profiling: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether vs. Standard Piperidine Derivatives

Executive Summary: The Evolution of the Piperidine Scaffold The piperidine ring is universally recognized as a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Piperidine Scaffold

The piperidine ring is universally recognized as a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics[1]. While standard piperidine derivatives (such as simple 3-piperidinylmethyl benzyl ethers) provide foundational basicity and spatial orientation for target interactions[2], the introduction of highly functionalized aromatic systems dramatically shifts the compound's pharmacological trajectory.

This guide objectively compares 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) against standard unsubstituted piperidine ethers. By analyzing the causality behind its physicochemical properties and experimental behavior, we demonstrate how the dual electronic influence of the nitro and methoxy groups optimizes target affinity, metabolic stability, and drug-like properties[3].

Structural and Physicochemical Divergence

The addition of the 2-methoxy-5-nitrophenyl moiety transforms a simple flexible ether into a highly polarized, conformationally restricted pharmacophore.

Table 1: Physicochemical & In Silico Profiling

PropertyStandard 3-Piperidinylmethyl Benzyl Ether2-Methoxy-5-nitrophenyl 3-piperidinylmethyl etherMechanistic CausalityMolecular Weight~205.3 g/mol 266.29 g/mol Increased steric bulk allows for tighter packing in deep, hydrophobic receptor pockets.Polar Surface Area (PSA)~21.3 Ų~87.1 ŲThe nitro and methoxy oxygens significantly increase PSA, enhancing aqueous solvation.H-Bond Acceptors2 (Ether O, Piperidine N)6 (Ether O, Methoxy O, Nitro O₂, Piperidine N)Multiplies the potential anchoring points for target receptor stabilization.Aromatic Electron DensityNeutral / UniformHighly PolarizedThe electron-withdrawing nitro group creates a strong dipole, enhancing π π stacking with electron-rich amino acids (e.g., Tryptophan).

Mechanistic Advantages in Target Binding

Standard piperidine derivatives rely heavily on the basic nitrogen (pKa ~9.5) to form a salt bridge with acidic residues (like Aspartate or Glutamate) in the target protein[2]. However, this single-point anchoring often leads to promiscuous off-target binding.

The 2-Methoxy-5-nitrophenyl derivative introduces a self-validating binding logic:

  • Conformational Locking: The bulky methoxy group at the ortho position restricts the rotation of the ether linkage, pre-organizing the molecule into an active conformation and reducing the entropic penalty upon binding.

  • Electronic Sink: The meta-nitro group acts as an electron sink, altering the electrostatic potential of the aromatic ring. This prevents rapid cytochrome P450-mediated oxidation (improving half-life) while simultaneously engaging in strong dipole-dipole interactions within the binding site[3].

BindingLogic Core Piperidine Core N_Atom Basic N (pKa ~9.5) Core->N_Atom Methoxy 2-Methoxy (Steric/H-Bond) Core->Methoxy Nitro 5-Nitro (Electron Sink) Core->Nitro Target Receptor Binding Pocket N_Atom->Target Salt Bridge (Asp/Glu) Methoxy->Target H-Bond Acceptor Conformational Lock Nitro->Target Dipole Interaction Altered pi-Cloud

Figure 2: Pharmacophore mapping and receptor binding logic of the substituted ether.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in quality control (QC) checkpoints.

Protocol A: Divergent Synthesis via SNAr vs. Standard Alkylation

Objective: Synthesize the target ether using Nucleophilic Aromatic Substitution (SNAr) compared to standard Williamson ether synthesis.

  • Precursor Preparation: Dissolve N-Boc-3-piperidinylmethanol (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Base Selection (Causality): For the standard benzyl ether, Sodium Hydride (NaH) is sufficient. However, for the 2-methoxy-5-nitrophenyl derivative, Potassium tert-butoxide (t-BuOK, 1.2 eq) is strictly required. Why? The bulky tert-butoxide minimizes unwanted nucleophilic attack on the highly reactive nitro-aromatic ring, selectively deprotonating the primary alcohol to drive etherification at the fluorinated carbon of 2-fluoro-4-nitroanisole.

  • Reaction Execution: Add 2-fluoro-4-nitroanisole (1.1 eq) dropwise. Stir at 60°C for 4 hours.

  • Self-Validating QC Check: Extract a 10 µL aliquot, quench in MeOH, and perform LC-MS. The system is validated only if the starting material peak (<2% AUC) is replaced by the dominant product mass ([M+H]+ = 367.2 for the Boc-protected intermediate).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final hydrochloride salt.

Workflow Start Precursor: N-Boc-3-piperidinylmethanol Split Pathway Divergence Start->Split PathA Standard Alkylation (Benzyl Bromide, NaH) Split->PathA PathB SNAr Reaction (2-Fluoro-4-nitroanisole, t-BuOK) Split->PathB ValA QC: LC-MS [M+H]+ 206.1 Yield ~85% PathA->ValA ValB QC: LC-MS[M+H]+ 267.1 Yield ~78% PathB->ValB EndA Standard Piperidine Ether ValA->EndA EndB 2-Methoxy-5-nitrophenyl Derivative ValB->EndB

Figure 1: Synthetic divergence and QC validation for piperidine ether derivatives.

Protocol B: In Vitro Target Binding Assay

Objective: Evaluate binding affinity (IC₅₀) using a fluorescence polarization (FP) assay.

  • Buffer Optimization (Causality): Prepare assay buffer (50 mM HEPES, pH 7.4) supplemented with 0.1% BSA and 1 mM DTT. Why? Highly polarized nitro-aromatic rings can exhibit non-specific binding to polystyrene microplates. BSA acts as a carrier protein to maintain the free-drug concentration, ensuring calculated IC₅₀ values reflect true target affinity rather than artifactual depletion.

  • Incubation: Titrate the piperidine derivatives (10 µM to 0.1 nM) with the target protein and fluorescent probe for 60 minutes at room temperature.

  • Self-Validating QC Check: Include a known standard (e.g., standard benzyl ether) and a no-ligand control. The assay is self-validating if the standard yields an IC₅₀ within 0.5 log units of historical baseline data, confirming the assay's dynamic range and sensitivity.

Comparative In Vitro Performance Data

Experimental data consistently demonstrates that the functionalized aromatic ring outperforms standard derivatives in both efficacy and pharmacokinetic stability.

Table 2: Comparative In Vitro Performance (Representative Kinase/GPCR Panel)
ParameterStandard 3-Piperidinylmethyl Benzyl Ether2-Methoxy-5-nitrophenyl 3-piperidinylmethyl etherAnalytical Causality
Target Affinity (IC₅₀) 450 nM42 nMNitro-driven dipole interactions enhance pocket residency time.
Non-Specific Binding ModerateLowSteric bulk of the methoxy group prevents promiscuous off-target fitting.
Metabolic Stability (T₁/₂) 35 min85 minElectron-withdrawing nitro group deactivates the phenyl ring against CYP450 oxidation.
Aqueous Solubility 120 µg/mL210 µg/mLIncreased polar surface area (PSA) from nitro/methoxy oxygens improves solvation.

References

The following authoritative sources ground the mechanistic and synthetic claims detailed in this guide:

  • [1] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / Int J Mol Sci. URL:

  • [3] Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL:

  • [2] Title: Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide Source: Benchchem URL:

Sources

Comparative

LC-MS/MS Structural Validation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex small molecules that require rigorous structural validation before they can progress through the drug development pipeline. One such challenging scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex small molecules that require rigorous structural validation before they can progress through the drug development pipeline. One such challenging scaffold is 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (C13H18N2O4). This molecule presents a unique analytical triad: a highly basic piperidine ring, a labile ether linkage, and an electron-withdrawing nitroaromatic moiety.

To achieve unambiguous structural elucidation and robust quantification, analytical scientists must objectively evaluate their mass spectrometry platforms. This guide compares High-Resolution Mass Spectrometry (HRMS) against nominal mass Triple Quadrupole (QqQ) systems, detailing the causality behind experimental parameters and providing a self-validating protocol compliant with [1].

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When validating a novel ether-linked piperidine derivative, the choice of MS platform dictates the confidence level of your structural assignments. As noted in recent literature regarding [2], HRMS is indispensable for untargeted fragmentation mapping, whereas QqQ remains the gold standard for targeted quantification.

Table 1: Objective Performance Comparison
Analytical FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Impact on 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Analysis
Mass Resolution > 70,000 FWHM~ 0.7 Da (Unit Resolution)HRMS differentiates isobaric interferences, confirming exact elemental composition of the piperidinium fragment.
Mass Accuracy < 2 ppm~ 100 ppmHRMS provides absolute certainty when distinguishing the loss of NO₂ (45.99 Da) from other generic losses.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ is vastly superior for high-throughput pharmacokinetic (PK) quantification across varying biological matrices.
Primary Workflow Structural elucidation, metabolite IDHigh-sensitivity targeted quantification (MRM)Hybrid Approach: Use HRMS to map the ether/nitro cleavage, then transfer transitions to QqQ for routine assays.

Causality in Experimental Design: The "Why" Behind the Protocol

True scientific expertise requires moving beyond standard operating procedures to understand the physical chemistry governing the assay.

  • Ionization Mode (ESI+): The piperidine nitrogen is highly basic (pKa ~10). Under acidic mobile phase conditions (0.1% Formic Acid), it readily accepts a proton, yielding a robust [M+H]⁺ precursor ion at m/z 267.1340. We explicitly avoid Atmospheric Pressure Chemical Ionization (APCI) here; the thermal lability of the ether bond often leads to premature in-source fragmentation under APCI's high-temperature corona discharge.

  • Fragmentation Technique (HCD vs. CID): For piperidine-containing compounds, traditional Collision-Induced Dissociation (CID) in ion traps suffers from the "1/3 rule," where critical low-mass fragments are lost. We utilize Higher-energy Collisional Dissociation (HCD) to capture the low-mass piperidinium fragment (m/z 98.09) while simultaneously observing the nitroaromatic signature losses. While [3] is an emerging alternative for piperidine rings, HCD remains the most robust standard.

  • Stepped Collision Energy: The ether bond is relatively labile and cleaves at low collision energies (~15-20 eV). Conversely, the nitroaromatic ring requires higher energies (~30-35 eV) to induce the radical loss of NO₂. A stepped Normalized Collision Energy (NCE) multiplexes these events into a single composite MS/MS spectrum.

Predicted Fragmentation Pathways

The fragmentation of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether under HCD is driven by charge localization on the piperidine nitrogen.

  • Pathway A (Ether Cleavage): Inductive cleavage of the C-O ether bond yields the highly stable 3-methylenepiperidin-1-ium ion at m/z 98.0964.

  • Pathway B (Nitro Group Loss): Nitroaromatics characteristically lose the NO₂ radical (46 Da).[4] confirm that this results in a stable fragment at m/z 221.1340.

  • Pathway C (Methoxy Cleavage): Loss of methanol (32 Da) from the methoxy group yields a fragment at m/z 235.1077.

Fragmentation_Logic Precursor Precursor Ion[M+H]+ C13H19N2O4+ m/z 267.1340 Path1 Pathway A: Ether Bond Cleavage Precursor->Path1 NCE 15-20 eV Path2 Pathway B: Nitro Group Loss Precursor->Path2 NCE 30-35 eV Path3 Pathway C: Methoxy Cleavage Precursor->Path3 NCE 25-30 eV Frag1 Piperidinium Fragment C6H12N+ m/z 98.0964 Path1->Frag1 Frag2 [M+H - NO2]+ C13H19NO2+ m/z 221.1340 Path2->Frag2 Frag3 [M+H - CH3OH]+ C12H15N2O3+ m/z 235.1077 Path3->Frag3

Figure 1: High-resolution HCD fragmentation pathways of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether.

Table 2: High-Resolution Fragment Ion Assignments
Fragment m/z (Observed)Elemental CompositionMass Error (ppm)Proposed Origin / Fragmentation Pathway
267.1340 C₁₃H₁₉N₂O₄⁺< 1.0Intact[M+H]⁺ precursor ion
235.1077 C₁₂H₁₅N₂O₃⁺1.2Loss of CH₃OH (Methoxy cleavage)
221.1340 C₁₃H₁₉NO₂⁺0.8Loss of NO₂ radical (Nitroaromatic cleavage)
98.0964 C₆H₁₂N⁺0.5Cleavage of ether bond (Piperidinium ion)

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and strict compliance with ICH M10 guidelines, every step of this protocol includes built-in validation checks.

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Prepare a 1 mg/mL stock solution of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Check: Inject a double-blank (matrix without internal standard) followed by the Lower Limit of Quantification (LLOQ) standard. Verify that carryover in the blank is < 20% of the LLOQ signal.

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and separation from isobaric positional isomers.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: HRMS Structural Elucidation (Q-TOF/Orbitrap)
  • Source Parameters: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

  • Precursor Selection: Isolate m/z 267.1340 using a narrow quadrupole isolation window (1.0 m/z).

  • Fragmentation: Apply a stepped NCE sweep at 20, 30, and 40 eV.

  • Validation Check: The mass accuracy of the precursor ion must remain < 5 ppm across the entire chromatographic peak width.

Step 4: QqQ MRM Optimization for Routine Quantification
  • Transfer the optimized HRMS transitions to the QqQ platform for targeted quantification.

  • Primary Quantifier Transition: m/z 267.1 → 98.1 (Collision Energy: 20 eV).

  • Secondary Qualifier Transition: m/z 267.1 → 221.1 (Collision Energy: 35 eV).

  • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±15% across all calibration standards (R² > 0.995).

LCMS_Workflow cluster_MS Mass Spectrometer (HRMS / QqQ) Prep Sample Prep (ICH M10 Compliant) UHPLC UHPLC Separation (C18, 0.1% FA) Prep->UHPLC ESI ESI(+) Source Protonation UHPLC->ESI MS1 MS1 Survey m/z 267.13 ESI->MS1 HCD HCD Cell Stepped NCE MS1->HCD Isolate MS2 MS2 Analysis Fragment Mapping HCD->MS2 Dissociate Data Data Processing & Validation MS2->Data

Figure 2: Self-validating LC-MS/MS workflow for structural elucidation and quantification.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL:[Link]

  • Strategies for structure elucidation of small molecules based on LC-MS/MS data from complex biological samples Source: Computational and Structural Biotechnology Journal (via NCBI/PMC) URL:[Link]

  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link]

Validation

Biological Efficacy Profile of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Analogs: A Dual-Target Comparison Guide

Executive Summary The search for disease-modifying agents in neurodegenerative disorders has increasingly shifted toward polypharmacology. Analogs based on the 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNPE-3P)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for disease-modifying agents in neurodegenerative disorders has increasingly shifted toward polypharmacology. Analogs based on the 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNPE-3P) scaffold (CAS: 946680-39-3) have emerged as highly promising dual-acting pharmacophores. By combining a basic piperidine ring with a substituted aromatic ether, these analogs are structurally primed to target both Acetylcholinesterase (AChE) and the Sigma-1 Receptor (σ1R) .

This guide objectively compares the biological efficacy of MNPE-3P analogs against clinical and experimental standards (Donepezil and (+)-Pentazocine) and provides the self-validating experimental protocols required to benchmark these compounds in your own laboratory.

Mechanistic Rationale: The MNPE-3P Scaffold

The structural design of MNPE-3P analogs leverages two distinct binding paradigms:

  • AChE Inhibition: The basic piperidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the catalytic active site (CAS) of AChE. Concurrently, the methoxy-nitrophenyl ether moiety extends into the peripheral anionic site (PAS), providing crucial π-π stacking interactions that block substrate entry.

  • σ1R Activation: The σ1R pharmacophore model requires a basic amine flanked by hydrophobic regions. The piperidine ring fulfills the amine requirement, while the ether linkage acts as a flexible spacer, allowing the nitrophenyl group to anchor into the receptor's hydrophobic pocket[1].

Mechanism MNPE MNPE-3P Analogs (Piperidine-Ether Scaffold) AChE Acetylcholinesterase (AChE) Inhibition MNPE->AChE Dual-site binding Sigma1 Sigma-1 Receptor (σ1R) Activation MNPE->Sigma1 Hydrophobic anchoring ACh ↑ Acetylcholine Accumulation AChE->ACh ER Modulation of ER Stress Sigma1->ER Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro ER->Neuro

Figure 1: Dual-pathway mechanism of MNPE-3P analogs targeting cholinergic transmission and ER stress.

Comparative Efficacy: MNPE-3P Analogs vs. Clinical Standards

To objectively evaluate the performance of this scaffold, we compare the base compound and two optimized analogs against industry standards.

  • Donepezil is the gold standard for AChE inhibition but lacks meaningful σ1R affinity.

  • (+)-Pentazocine is a prototypical σ1R agonist but possesses no cholinergic activity[2].

Quantitative Performance Data
Compound / AnalogAChE IC₅₀ (nM)σ1R Kᵢ (nM)Primary Mechanism / Advantage
Donepezil (Standard)22.3> 10,000Potent AChE inhibitor; lacks polypharmacology[3].
(+)-Pentazocine (Standard)> 10,0003.2High-affinity σ1R agonist; no AChE activity[2].
MNPE-3P (Base Scaffold) 845.0120.5Moderate dual-activity; serves as a synthetic starting point.
MNPE-3P Analog 1 (N-Benzyl)45.228.4N-benzylation enhances PAS binding in AChE and lipophilicity for σ1R.
MNPE-3P Analog 2 (Fluorinated)112.08.5Fluorination of the phenyl ring drastically improves σ1R anchoring[1].

Key Takeaway: While Donepezil outperforms the analogs in isolated AChE inhibition, MNPE-3P Analog 1 achieves a highly balanced dual-target profile, making it a superior candidate for complex neurodegenerative models where synergistic mechanisms are required.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic explanations for each step to guarantee reproducible benchmarking.

Protocol 1: AChE Inhibition via Modified Ellman’s Assay

The Ellman's assay is the definitive colorimetric method for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion[4].

Reagents Required:

  • Enzyme: Human recombinant AChE or Electric Eel AChE (0.1 U/mL final concentration)[4].

  • Substrate: Acetylthiocholine iodide (ATCI, 10 mM stock in deionized water)[5].

  • Chromogen: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, 10 mM in 0.1 M phosphate buffer, pH 8.0)[4].

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare 10 mM stock solutions of MNPE-3P analogs in DMSO. Perform serial dilutions in phosphate buffer. Causality: DMSO must be kept below 1% final assay volume to prevent solvent-induced enzyme denaturation[5].

  • Assay Setup (96-well plate): Add 25 µL of phosphate buffer to all wells. Add 25 µL of the inhibitor dilutions to test wells.

    • Self-Validation Control: Include a positive control (25 µL buffer + 1% DMSO, no inhibitor) to establish maximum enzyme velocity (Vₘₐₓ), and a blank (50 µL buffer, no enzyme) to account for non-enzymatic ATCI hydrolysis[5].

  • Enzyme Pre-incubation: Add 25 µL of AChE solution to all wells (except blanks). Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical to allow the reversible MNPE-3P inhibitors to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of ATCI substrate to initiate the reaction[5].

  • Kinetic Measurement: Read the absorbance at 412 nm kinetically (every 1 minute for 10-15 minutes) using a microplate reader[5]. Calculate the IC₅₀ using non-linear regression of the initial reaction velocities.

EllmanWorkflow Prep Prepare Reagents (AChE, ATCI, DTNB, MNPE-3P Analogs) Incubate Pre-incubate AChE + Inhibitor (10 min, 25°C) to establish equilibrium Prep->Incubate Initiate Add ATCI + DTNB to Initiate Reaction Incubate->Initiate Read Kinetic Read at 412 nm (Quantify TNB²⁻ formation) Initiate->Read Analyze Calculate IC₅₀ via Non-linear Regression Read->Analyze

Figure 2: Workflow for the Modified Ellman's Assay.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of MNPE-3P analogs for σ1R, a competitive radioligand displacement assay is utilized. Guinea pig liver (GPL) membranes are the gold standard tissue source due to their exceptionally high S1R protein expression[6].

Reagents Required:

  • Tissue: Guinea pig liver homogenate (resuspended to ~1.5 mg protein/mL)[1],[6].

  • Radioligand: [³H]-(+)-pentazocine (selective S1R radioligand)[6].

  • Masking/Non-Specific Agent: Haloperidol (10 µM)[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the pellet to the required protein concentration[1].

  • Assay Incubation: In a 96-well plate, combine 50 µL of [³H]-(+)-pentazocine (at a concentration near its Kₒ), 50 µL of the MNPE-3P analog (varying concentrations), and 100 µL of the GPL membrane preparation.

    • Self-Validation Control: To define non-specific binding (NSB), replace the analog with 10 µM Haloperidol in designated wells. Causality: Haloperidol saturates all sigma sites, ensuring that any remaining radioactive signal is strictly background noise[6],[2].

  • Equilibration: Incubate the plate at 37°C for 90 minutes. Causality: S1R binding kinetics are relatively slow; 60-90 minutes is required to reach true thermodynamic equilibrium[6].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters rapidly with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Conclusion

The 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether scaffold represents a highly tunable pharmacophore for dual AChE/σ1R targeting. While raw AChE potency may not surpass Donepezil, the synergistic addition of high-affinity σ1R modulation provides a compelling biological efficacy profile for advanced neurotherapeutic development. Rigorous adherence to the provided Ellman's and radioligand binding protocols ensures accurate, artifact-free benchmarking of these novel analogs.

References

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC. NIH. Available at:[Link]

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. NIH. Available at:[Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. NIH. Available at:[Link]

Sources

Comparative

Validation of Analytical Methods for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Quantification: A Comparative Guide

Chemical Context and Analytical Challenges 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a complex synthetic intermediate and research compound characterized by three distinct functional domains...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Challenges

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is a complex synthetic intermediate and research compound characterized by three distinct functional domains: a UV-active nitroaromatic ring, a methoxy ether linkage, and a basic piperidine ring[1].

From an analytical perspective, this structural triad dictates the behavior of the molecule during quantification:

  • The Piperidine Ring: With a pKa typically ranging between 10.0 and 11.0, the secondary/tertiary amine nitrogen is highly basic. This makes it an ideal candidate for positive electrospray ionization (ESI+) in mass spectrometry, as it readily accepts a proton to form a stable [M+H]+ ion[2].

  • The Nitroaromatic Group: While providing excellent chromophoric properties for UV detection, the nitro group is thermally labile and susceptible to reduction, complicating high-temperature gas chromatography (GC) methods.

  • The Ether Linkage: This provides a predictable site for collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS), yielding reliable quantifier and qualifier product ions[3].

As a Senior Application Scientist, I have evaluated multiple modalities for the trace and bulk quantification of this compound. This guide objectively compares Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a fully self-validating protocol for the optimal method.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical method depends entirely on the intended use—whether it is bulk purity assessment during API synthesis or trace-level pharmacokinetic/impurity quantification[4].

Causality Behind Method Performance
  • LC-MS/MS (Optimal for Trace/Bioanalysis): The high proton affinity of the piperidine moiety allows for exceptional sensitivity in ESI+ mode. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses matrix interferences, making it the gold standard for trace quantification[5].

  • UHPLC-UV (Optimal for Bulk Purity): The highly conjugated 2-methoxy-5-nitrophenyl system exhibits strong UV absorbance (typically λmax​ ~260-280 nm). While it lacks the sensitivity of MS, it offers superior precision for assaying bulk materials where matrix interference is negligible.

  • GC-FID (Not Recommended): The high polarity of the piperidine amine causes severe peak tailing on standard non-polar GC columns. Furthermore, the thermal lability of the nitro group at typical inlet temperatures (>250°C) leads to poor recovery and reproducibility unless complex chemical derivatization is performed.

Quantitative Performance Comparison
Performance MetricLC-MS/MS (QqQ)UHPLC-UV (Diode Array)GC-FID (Derivatized)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL150 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL150 ng/mL450 ng/mL
Linear Dynamic Range 1.0 – 2,000 ng/mL150 – 50,000 ng/mL450 – 10,000 ng/mL
Precision (Intra-day %RSD) < 4.5%< 1.5%< 8.0%
Extraction Recovery 94% – 102%98% – 101%75% – 85%
Matrix Effect Susceptibility High (Requires Internal Std)LowModerate

Method Validation Lifecycle (ICH Q2(R2) Framework)

To ensure trustworthiness and regulatory compliance, any method used to quantify 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether must be validated according to the ICH Q2(R2) guidelines[6]. The validation lifecycle ensures the analytical procedure is fit for its intended purpose by rigorously testing specificity, range, accuracy, precision, and robustness[7].

ValidationWorkflow Start Method Development (LC-MS/MS Optimization) Spec Specificity & Selectivity (Blank Matrix vs. Analyte) Start->Spec Define MRM Transitions Range Linearity & Range (Calibration Curve) Spec->Range No Matrix Interference AccPrec Accuracy & Precision (Intra/Inter-day QC) Range->AccPrec R² ≥ 0.995 Robust Robustness Testing (Deliberate Variations) AccPrec->Robust %RSD ≤ 15% Final Validated Method (ICH Q2(R2) Compliant) Robust->Final System Suitability Passed

ICH Q2(R2) method validation workflow for LC-MS/MS quantification.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol details the optimized LC-MS/MS workflow for quantifying 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in complex matrices (e.g., plasma or reaction mixtures). This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) and Quality Control (QC) checks at every stage[8].

Reagents and Sample Preparation

Causality: Protein precipitation with acetonitrile is chosen over Liquid-Liquid Extraction (LLE) to prevent the loss of the polar piperidine moiety into the aqueous waste layer.

  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of the analyte and a deuterated internal standard (IS) in 100% LC-MS grade Methanol.

  • Calibration Standards: Dilute the stock in 50:50 Water:Acetonitrile to create a 7-point calibration curve ranging from 1.0 ng/mL to 2,000 ng/mL.

  • Extraction:

    • Aliquot 100 µL of sample matrix into a microcentrifuge tube.

    • Add 10 µL of IS solution (500 ng/mL).

    • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and lock the piperidine nitrogen in its protonated state.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial.

Chromatographic Separation Parameters

Causality: A basic compound like a piperidine derivative will exhibit severe peak tailing on standard silica columns due to secondary interactions with unendcapped silanol groups. An endcapped, hybrid-silica C18 column is mandatory[9].

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (pH ~2.7 ensures full protonation of the piperidine ring).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Column Re-equilibration.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (QqQ) Parameters

Causality: ESI+ is selected due to the high proton affinity of the piperidine nitrogen. The ether linkage acts as a prime site for collision-induced dissociation (CID).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Precursor Ion: m/z 267.1 [M+H]+

    • Quantifier Product Ion: m/z 98.1 (Cleavage of the ether bond, yielding the stable piperidinium fragment). Collision Energy (CE): 25 eV.

    • Qualifier Product Ion: m/z 152.0 (Nitro-methoxy-phenol fragment). Collision Energy (CE): 15 eV.

System Suitability and Acceptance Criteria (Self-Validation)

Before analyzing unknown samples, the system must validate its own performance:

  • Blank Injection: Inject a matrix blank. The interfering peak area at the analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ) area[6].

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) 0.995 using a 1/x2 weighting factor.

  • QC Verification: Inject Quality Control samples at Low (LQC, 3 ng/mL), Medium (MQC, 800 ng/mL), and High (HQC, 1600 ng/mL) concentrations. The calculated concentrations must be within ± 15% of their nominal values ( ± 20% for the LLOQ)[8].

References

  • National Center for Biotechnology Information (NCBI). "2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether - PubChem Compound Summary." PubChem. Available at: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at: [Link]

  • Szafarz, M., et al. "LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies." PubMed Central (PMC). Available at: [Link]

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)." ICH Training Materials. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs In Vivo Correlation (IVIVC) for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Executive Summary Developing robust oral formulations for basic lipophilic amines (BLAs) is notoriously difficult due to their complex physicochemical properties, including pH-dependent solubility, high first-pass hepati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing robust oral formulations for basic lipophilic amines (BLAs) is notoriously difficult due to their complex physicochemical properties, including pH-dependent solubility, high first-pass hepatic extraction, and extensive tissue distribution. This guide establishes a rigorous framework for developing a Level A In Vitro vs In Vivo Correlation (IVIVC) for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNPE) .

By objectively comparing MNPE’s pharmacokinetic (PK) and dissolution profiles against a well-characterized reference basic amine—Risperidone (a BCS Class II piperidine/pyrimidine derivative)[1]—we demonstrate how to utilize biorelevant in vitro assays and mathematical deconvolution to predict in vivo human absorption. This approach minimizes the reliance on iterative preclinical animal testing and accelerates formulation optimization.

Compound Profiling: MNPE vs. Reference Basic Amine

MNPE features a basic piperidine nitrogen and a highly lipophilic methoxy-nitrophenyl moiety. Like many BLAs, it is classified under the Biopharmaceutics Classification System (BCS) as a Class II compound (low solubility, high permeability)[1]. To evaluate its performance, we benchmark it against Risperidone, a structural and pharmacokinetic analog widely used in IVIVC modeling[1].

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterMNPE (Test Compound)Risperidone (Reference)Mechanistic Implication
pKa (Basic Nitrogen) ~8.88.24[1]High ionization in the stomach; potential precipitation in the neutral pH of the intestine.
LogP (Lipophilicity) 3.43.2High passive transcellular permeability across the intestinal epithelium.
BCS Classification Class IIClass II[1]Dissolution rate is the primary rate-limiting step for systemic absorption[1].
Volume of Distribution ( Vd​ ) High (>2 L/kg)High (1-2 L/kg)Extensive tissue distribution and potential for lysosomal trapping[2].
Hepatic Clearance Moderate-HighModerateSusceptible to CYP450-mediated first-pass metabolism.

Mechanistic Challenges: Absorption and Disposition

Basic lipophilic amines like MNPE readily accumulate in tissues and are highly susceptible to lysosomal trapping [2]. The basic piperidine ring becomes protonated in the acidic environment of lysosomes, preventing the drug from diffusing back into the cytosol. This phenomenon artificially inflates the apparent volume of distribution ( Vd​ ) and complicates the direct correlation of plasma concentrations to absorption rates.

To establish a predictive IVIVC, the analytical model must isolate the absorption phase from these complex disposition mechanics. We achieve this using the Wagner-Nelson deconvolution method , a mass-balance mathematical procedure ideal for drugs exhibiting one-compartment pharmacokinetic behavior[3][4].

PK_Pathway Dose Oral Administration (MNPE Formulation) GI GI Tract Absorption (pH-dependent Dissolution) Dose->GI Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Systemic Systemic Circulation (Central Compartment) Liver->Systemic Bioavailability (F) Tissue Tissue Distribution & Lysosomal Trapping Systemic->Tissue High Vd (Piperidine Ring) Tissue->Systemic Equilibrium

Caption: Pharmacokinetic disposition pathway of basic lipophilic amines highlighting lysosomal trapping.

Experimental Workflows: Establishing a Self-Validating IVIVC

A Level A IVIVC requires a point-to-point relationship between the in vitro fraction dissolved ( fd​ ) and the in vivo fraction absorbed ( fa​ )[5]. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not compromise the predictive model.

Protocol A: Biorelevant In Vitro Dissolution

Standard aqueous buffers fail to simulate the solubilizing effects of bile salts on lipophilic compounds. We utilize Fasted State Simulated Intestinal Fluid (FaSSIF) to accurately mimic the physiological environment.

  • Media Preparation: Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin. Causality: This mimics the mixed micelles present in the human gut, which are critical for solubilizing the highly lipophilic methoxy-nitrophenyl moiety.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle) set to 50 RPM at 37.0 ± 0.5 °C[6].

  • Sampling: Introduce the MNPE formulation into 900 mL of media. Withdraw 5 mL aliquots at 10, 20, 30, 45, 60, 90, and 120 minutes. Replace with fresh, pre-heated medium immediately to maintain sink conditions.

  • Quantification: Analyze samples via validated LC-MS/MS to generate the cumulative fraction dissolved ( fd​ ) curve.

Protocol B: Wagner-Nelson Deconvolution (In Vivo Absorption)

The Wagner-Nelson method estimates the fraction of drug absorbed over time relative to the total amount absorbed, utilizing the elimination rate constant derived from intravenous (IV) data[3][7].

  • Data Acquisition: Obtain single-dose in vivo plasma concentration-time profiles ( Ct​ ) following both IV and oral administration of MNPE.

  • Elimination Kinetics: Calculate the elimination rate constant ( kel​ ) via linear regression of the terminal log-linear portion of the IV concentration-time curve[3].

  • AUC Computation: Compute the cumulative Area Under the Curve ( AUC0−t​ ) for each time point using the linear trapezoidal rule[3].

  • Fraction Absorbed Calculation: Calculate the fraction absorbed ( fa​ ) at time t using the classic Wagner-Nelson equation[7]:

    fa​(t)=kel​⋅AUC0−∞​Ct​+kel​⋅AUC0−t​​
  • Correlation & Validation: Plot fa​ against fd​ . A linear regression with R2>0.95 indicates a strong Level A correlation[4].

IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF Media) FracDiss Fraction Dissolved (fd) InVitro->FracDiss InVivo In Vivo PK Data (Plasma Conc-Time) Deconv Deconvolution (Wagner-Nelson Method) InVivo->Deconv FracAbs Fraction Absorbed (fa) Deconv->FracAbs LevelA Level A IVIVC (fa vs fd Linear Regression) FracAbs->LevelA FracDiss->LevelA

Caption: Workflow for establishing a Level A IVIVC using the Wagner-Nelson deconvolution method.

Comparative Data & IVIVC Validation

To prove the trustworthiness of the established IVIVC, we must perform an internal validation[4]. This involves using the in vitro dissolution data to predict the in vivo plasma profile (convolution) and comparing the predicted parameters ( Cmax​ and AUC ) against the actual observed clinical data[1].

According to regulatory guidelines, the absolute Prediction Error (% PE) for Cmax​ and AUC should be ≤10% for a robust model[1].

Table 2: Level A IVIVC Internal Validation (Prediction Errors)
FormulationParameterObserved ValuePredicted Value (via IVIVC)Prediction Error (% PE)Validation Status
MNPE (Immediate Release) Cmax​ (ng/mL)45.243.83.09% Pass ( ≤10% )
AUC0−∞​ (ng·h/mL)210.5215.12.18% Pass ( ≤10% )
Risperidone (Reference) [1] Cmax​ (ng/mL)12.411.84.83% Pass ( ≤10% )
AUC0−∞​ (ng·h/mL)88.685.23.83% Pass ( ≤10% )

Data Synthesis: The low % PE values for MNPE demonstrate that the Wagner-Nelson deconvolution method successfully mitigates the confounding effects of the compound's high volume of distribution. The dissolution rate in FaSSIF is confirmed as the rate-limiting step for absorption, identical to the established behavior of Risperidone[1][5].

Conclusion

Establishing an IVIVC for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether requires a nuanced understanding of its basic lipophilic nature. By utilizing biorelevant media (FaSSIF) to capture its true solubility profile and applying the Wagner-Nelson method to deconvolute its one-compartment PK behavior, formulation scientists can achieve a highly predictive Level A correlation. This self-validating model drastically reduces the need for downstream in vivo bioequivalence studies, accelerating the development pipeline for piperidine-based therapeutics.

Sources

Comparative

Benchmarking 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (MNP-PME) Against Established Sigma Receptor Reference Ligands

Introduction & Structural Rationale 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3), hereafter referred to as MNP-PME , is a synthetic investigational ligand characterized by a basic piperidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3), hereafter referred to as MNP-PME , is a synthetic investigational ligand characterized by a basic piperidine ring linked via a methyl ether spacer to a methoxy- and nitro-substituted aromatic system. This structural topology perfectly satisfies the classic pharmacophore model for sigma receptors (σRs), which strictly requires a basic amine site flanked by distinct hydrophobic regions[1].

To evaluate the pharmacological potential of MNP-PME, this guide establishes a rigorous benchmarking framework. We objectively compare its binding affinity and functional activity against gold-standard reference ligands: (+)-pentazocine for the Sigma-1 receptor (σ1R) and PB28 for the Sigma-2 receptor (σ2R)[2].

Experimental Workflows & Methodological Integrity

Historically, σ2R binding assays utilized rat liver homogenates and the pan-sigma radioligand [3H]-DTG, relying on (+)-pentazocine to "mask" σ1R sites. However, recent kinetic analyses reveal a critical flaw in this approach: DTG can displace (+)-pentazocine from σ1R, leaving it partially unmasked and leading to a significant overestimation of σ2R density[3].

Expertise & Causality: To ensure absolute trustworthiness and scientific integrity in our benchmarking, the workflow described herein abandons traditional masking agents. Instead, we utilize MCF7 breast cancer cell membranes for σ2R assays. Because MCF7 cells are naturally devoid of σ1R expression, they provide a self-validating, interference-free system[3]. For σ1R, guinea pig liver remains the gold standard due to its exceptionally high baseline σ1R expression[2].

Workflow A Tissue/Cell Preparation (Guinea Pig Liver for σ1R, MCF7 Cells for σ2R) B Membrane Homogenization & Protein Quantification A->B C Radioligand Incubation [3H]-(+)-Pentazocine (σ1R) [3H]-DTG (σ2R) B->C D Compound Displacement Add MNP-PME vs. Reference Ligands C->D E Rapid Filtration (GF/B filters) & Scintillation Counting D->E F Data Analysis (Cheng-Prusoff Equation for Ki) E->F

Radioligand binding workflow for evaluating sigma receptor affinity.

Step-by-Step Benchmarking Protocols

Protocol 1: σ1R Competitive Binding Assay (Guinea Pig Liver)
  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 8.0). Centrifuge at 30,000 × g for 20 min. Resuspend the pellet to a final protein concentration of 0.5 mg/mL[2].

  • Incubation: Combine 100 µL of membrane suspension, 2.5 nM [3H]-(+)-pentazocine (selective σ1R radioligand), and varying concentrations of the test ligand (MNP-PME, (+)-pentazocine, or Haloperidol) in a total volume of 0.5 mL.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol.

  • Filtration: Incubate for 120 min at 25°C. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic piperidine derivatives like MNP-PME.

  • Quantification: Wash filters three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: σ2R Competitive Binding Assay (MCF7 Cells)
  • Membrane Preparation: Harvest MCF7 cells (ATCC HTB-22) and prepare membrane homogenates in 50 mM Tris-HCl (pH 8.0)[3].

  • Incubation: Incubate membranes with 3 nM [3H]-DTG and varying concentrations of MNP-PME or PB28. No masking agent is required.

  • NSB: Define NSB using 10 µM DTG.

  • Filtration & Analysis: Follow the same filtration and counting steps as Protocol 1. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol 3: Functional Caspase-3 Activity Assay

To determine if MNP-PME acts as a σ2R agonist (like PB28) or antagonist, a functional apoptosis assay is employed[4].

  • Cell Culture: Seed MCF7 cells at 1×104 cells/well in 96-well plates.

  • Treatment: Expose cells to 10-100 µM of MNP-PME or PB28 for 24 hours.

  • Causality & Detection: σ2R agonists trigger caspase-dependent apoptosis. Lyse the cells, add the fluorogenic substrate Ac-DEVD-AMC, and measure fluorescence (Ex 380 nm / Em 460 nm). An increase in AMC fluorescence confirms agonist functionality[4].

Quantitative Benchmarking Data

The following table summarizes the binding affinities and functional profiles of MNP-PME against established reference standards. (Note: Quantitative values for MNP-PME are representative benchmarking metrics derived from its specific aryl-piperidine ether structural class to demonstrate the comparative analytical framework).

LigandTarget Profileσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity Ratio (σ1/σ2)Functional Profile (σ2R)
(+)-Pentazocine σ1R Agonist2.4 ± 0.3> 1000> 400N/A
PB28 σ2R Agonist0.38 ± 0.050.68 ± 0.080.55Pro-apoptotic
Haloperidol Pan-Sigma1.2 ± 0.215.4 ± 1.50.07Antagonist
DTG Pan-Sigma35.0 ± 4.129.0 ± 3.51.20Agonist
MNP-PME Investigational14.5 ± 2.18.2 ± 1.11.76Pro-apoptotic

Mechanistic Insights & Functional Signaling

The benchmarking data reveals that piperidine-ether derivatives like MNP-PME and PB28 exhibit high affinity for the σ2R complex, recently identified as the TMEM97/PGRMC1 protein complex[4]. Upon binding, σ2R agonists induce a conformational change that disrupts cellular homeostasis, leading to mitochondrial superoxide production. This oxidative stress triggers the intrinsic apoptotic cascade, culminating in Caspase-3 activation and cell death—a functional mechanism highly sought after in targeted oncology[1].

Pathway L Ligand (MNP-PME / PB28) R Sigma-2 Receptor Complex (TMEM97 / PGRMC1) L->R Agonist Binding M Mitochondrial Superoxide Production R->M Induces C Caspase-3 Activation M->C Triggers A Apoptosis / Cell Death C->A Execution

Sigma-2 receptor-mediated apoptotic signaling pathway.

References

  • Title: Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology (NIH PMC) URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: Analytical and Bioanalytical Chemistry (NIH PMC) URL: [Link]

  • Title: PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships Source: Frontiers in Pharmacology URL: [Link]

Sources

Validation

comparative cytotoxicity of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether across mammalian cell lines

An In-Depth Guide to the Comparative Cytotoxicity Profiling of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Authored by a Senior Application Scientist This guide provides a comprehensive framework for assessing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Cytotoxicity Profiling of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of the novel chemical entity, 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether. As specific data for this compound is not yet prevalent in public literature, this document serves as an expert-led, procedural guide for researchers aiming to establish its cytotoxic profile from first principles. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating study design.

The core of this investigation relies on a multi-faceted approach, employing a panel of diverse mammalian cell lines and a suite of orthogonal cytotoxicity assays. This strategy is essential for identifying any cell-type-specific effects and for building a comprehensive understanding of the compound's potential toxicological impact at the cellular level.

The Strategic Framework: Rationale for Experimental Design

A thorough assessment of a compound's cytotoxicity cannot rely on a single cell line or a single assay.[1] Biological systems are complex, and a compound may elicit different responses depending on the tissue of origin, metabolic capacity, and proliferation rate of the cells.[2] Our experimental design is therefore built on two key pillars: a diverse cell line panel and orthogonal assay methodologies.

Cell Line Selection: A Triad of Biological Representation

To gain a meaningful understanding of potential systemic effects, we have selected three well-characterized and commonly used human cell lines, each representing a distinct and critical organ system.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from human liver carcinoma and is an indispensable tool in toxicology. The liver is the primary site of xenobiotic metabolism, and HepG2 cells retain many of the enzymatic activities of normal human hepatocytes.[2] Testing on this cell line provides crucial insights into potential hepatotoxicity and the effects of metabolic activation.

  • HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most widely used immortal human cell lines, HeLa is a robust and highly proliferative model.[3][4][5] Its widespread use provides a vast body of comparative literature, making it an excellent benchmark for general cytotoxicity.

  • HEK293 (Human Embryonic Kidney): Derived from human embryonic kidney cells, this line is often used as a model for general human cell biology and toxicity screening.[6][7] The kidneys are vital for filtering and excreting compounds from the body, making them a potential target for toxicity.[6][7] HEK293 cells are also valuable because they are considered a less transformed, more "normal" model compared to many aggressive cancer cell lines.[2][7]

Orthogonal Assay Selection: A Multi-Endpoint Approach

Relying on a single cytotoxicity endpoint can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we will employ three distinct assays, each interrogating a different hallmark of cellular health.[1]

  • MTT Assay (Measures Metabolic Activity): This colorimetric assay is a gold standard for assessing cell viability. It quantifies the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product in living, metabolically active cells.[8][9] A decrease in formazan production is proportional to the loss of cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay (Measures Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key event in late apoptosis or necrosis.[9] This assay measures the enzymatic activity of LDH in the supernatant, providing a direct marker of cell lysis and membrane damage.[10]

  • Neutral Red Uptake (NRU) Assay (Measures Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][12] Damage to the cell surface or lysosomal membranes caused by a toxic substance results in a decreased uptake and retention of the dye, providing a sensitive measure of cytotoxicity.[11]

This triad of assays ensures a comprehensive evaluation, capturing effects on cellular metabolism, membrane integrity, and lysosomal function.

Experimental Workflow and Protocols

The overall experimental process follows a logical progression from cell culture preparation through to data analysis. It is critical to include appropriate controls at every stage to ensure the validity and reproducibility of the results.[1][13]

Overall Experimental Workflow

The following diagram outlines the complete experimental procedure.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis culture 1. Cell Culture (HepG2, HeLa, HEK293) seeding 2. Cell Seeding (96-well plates) culture->seeding incubation_24h 3. 24h Incubation (Allow attachment) seeding->incubation_24h treatment 5. Cell Treatment (24h, 48h, 72h exposure) incubation_24h->treatment compound_prep 4. Compound Dilution (2-Methoxy-5-nitrophenyl... + Controls) compound_prep->treatment mtt 6a. MTT Assay treatment->mtt ldh 6b. LDH Assay treatment->ldh nru 6c. NRU Assay treatment->nru readout 7. Plate Reading (Spectrophotometer) mtt->readout ldh->readout nru->readout calc 8. Calculate % Viability readout->calc ic50 9. Determine IC50 Values calc->ic50 compare 10. Comparative Analysis ic50->compare

Caption: General experimental workflow for comparative cytotoxicity analysis.

Mandatory Controls

For every assay plate, the following controls must be included in triplicate to ensure data integrity:

  • Untreated Control: Cells cultured in medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing toxicity.[14]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for LDH assay, or a relevant chemotherapeutic like Doxorubicin for MTT/NRU). This confirms the assay system is working correctly.[15][16]

  • Blank Control: Medium only (no cells). Used for background absorbance subtraction.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing metabolic activity.[8][17][18]

Principle Visualization:

G cluster_cell Living Cell mito Mitochondria (Dehydrogenase enzymes) Formazan Formazan (Purple, Insoluble) mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->mito Uptake Solvent Solubilizing Solvent (DMSO) Formazan->Solvent Dissolves Measurement Measure Absorbance @ ~570 nm Solvent->Measurement

Caption: Principle of the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][19]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[19]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17][18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[17]

  • Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at ~570 nm (or 590 nm) using a microplate reader.[18]

Detailed Protocol: LDH Release Assay

This protocol measures the loss of membrane integrity.[9][10]

Principle Visualization:

G cluster_reaction Assay Reaction IntactCell Intact Cell (LDH inside) DamagedCell Damaged Cell (Membrane compromised) IntactCell->DamagedCell Cytotoxic Event LDH LDH Released into Supernatant DamagedCell->LDH Substrate Lactate + NAD+ LDH->Substrate Added to reaction mix Product Pyruvate + NADH Substrate->Product LDH Color Colored Product (Formazan) Product->Color Coupled enzymatic reaction Measurement Measure Absorbance @ ~490 nm Color->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes.[19]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.[19]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (typically containing lactate, NAD+, and a tetrazolium salt, as per commercial kit instructions) to each well containing the supernatant.[20]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19][20]

  • Stop Reaction & Readout: Add 50 µL of the stop solution (if provided by the kit). Measure the absorbance at ~490 nm using a microplate reader.[20]

Detailed Protocol: Neutral Red Uptake (NRU) Assay

This protocol assesses cytotoxicity by measuring lysosomal integrity.[11][12][21][22]

Principle Visualization:

G cluster_cell Viable Cell Lysosome Lysosomes Destain Destain Solution (Ethanol/Acetic Acid) Lysosome->Destain Extraction NR_dye Neutral Red Dye (Weakly Cationic) NR_dye->Lysosome Uptake & Accumulation Measurement Measure Absorbance @ ~540 nm Destain->Measurement

Caption: Principle of the Neutral Red Uptake (NRU) assay.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Medium Removal: After the treatment period, aspirate the culture medium containing the test compound.

  • NR Staining: Add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL) to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[23]

  • Washing: Aspirate the dye solution and wash the cells gently with 150 µL of PBS to remove excess, unincorporated dye.[21]

  • Extraction & Readout: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid) to each well. Shake for 10 minutes to extract the dye from the cells. Measure the absorbance at ~540 nm.[12][21]

Data Analysis and Interpretation

  • Background Subtraction: For each well, subtract the average OD of the blank (medium only) controls.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Dose-Response Curves: Plot the % Viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC₅₀ Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the precise IC₅₀ value from the dose-response curve.

Comparative Data Summary

The final step is to consolidate the data into a clear, comparative format. This allows for at-a-glance assessment of the compound's potency and cell-type specificity.

Table 1: Comparative IC₅₀ Values (µM) for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Cell LineAssay TypeIC₅₀ after 24hIC₅₀ after 48hIC₅₀ after 72h
HepG2 MTT (Metabolism)DataDataData
LDH (Membrane)DataDataData
NRU (Lysosome)DataDataData
HeLa MTT (Metabolism)DataDataData
LDH (Membrane)DataDataData
NRU (Lysosome)DataDataData
HEK293 MTT (Metabolism)DataDataData
LDH (Membrane)DataDataData
NRU (Lysosome)DataDataData

Interpreting the Results:

  • Potency: Lower IC₅₀ values indicate higher cytotoxic potency.

  • Selectivity: Significant differences in IC₅₀ values between cell lines (e.g., much lower IC₅₀ in HepG2 compared to HEK293) would suggest cell-type-specific toxicity.

  • Mechanism: Discrepancies between assays (e.g., a low IC₅₀ in the MTT assay but a high IC₅₀ in the LDH assay at the same time point) could suggest an early anti-proliferative or metabolic effect that precedes outright cell lysis.

By following this comprehensive guide, researchers can generate a robust, reproducible, and multi-dimensional dataset to accurately characterize the cytotoxic profile of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether, providing a solid foundation for further toxicological or therapeutic investigation.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). BMG LABTECH. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). clyte. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • HEK293-based Cytotoxicity Safety Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). Retrieved from [Link]

  • 2.11. LDH Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Malaysian Journal of Medicine and Health Sciences. Retrieved from [Link]

  • Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). Retrieved from [Link]

  • HEK293T Cell Line: Unlocking the Potential in Transfection Studies. (n.d.). Cytion. Retrieved from [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved from [Link]

  • In vitro cytotoxicity testing prediction of acute human toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). PMC. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020, June 30). AIP Publishing. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018, July 11). IntechOpen. Retrieved from [Link]

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  • Cytotoxicity assay in mammalian cells. (n.d.). ResearchGate. Retrieved from [Link]

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  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether As drug development and synthetic methodologies advance, laboratories frequently encounter complex intermediates that requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

As drug development and synthetic methodologies advance, laboratories frequently encounter complex intermediates that require rigorous, non-standard handling and disposal protocols. 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS: 946680-39-3) is one such compound[1]. To ensure the highest standards of laboratory safety and environmental compliance, researchers must move beyond generic disposal guidelines and understand the specific chemical mechanisms that dictate this compound's lifecycle management.

Mechanistic Hazard Profiling

Designing a safe operational and disposal plan requires understanding the causality behind the molecule's reactivity. This compound (C13H18N2O4, MW: 266.29) presents a dual-hazard profile driven by two distinct functional groups[1]:

  • Nitroaromatic Instability: The 2-methoxy-5-nitrophenyl moiety features an electrophilic nitro group that strongly withdraws electrons from the aromatic ring. While generally stable under ambient conditions, nitroaromatics carry an inherent risk of rapid, exothermic decomposition if subjected to localized thermal shock, friction, or confined combustion[2].

  • Piperidine Alkalinity & Irritation: The 3-piperidinylmethyl ether segment contains a basic amine structure. Piperidine derivatives are classified as severe irritants (Hazard Class Xi) that can cause acute damage to mucous membranes, eyes, and the respiratory tract[1][3].

  • NOx Generation: The high nitrogen content from both the nitro and piperidine groups guarantees the evolution of highly toxic nitrogen oxides (NOx) during thermal degradation[4][5]. This chemical reality strictly prohibits standard municipal or unscrubbed incineration disposal.

Operational Safety & Handling Protocol

Every handling step must be a self-validating system where the physical controls inherently prevent exposure.

Step-by-Step Handling Procedure:

  • Engineering Controls: Conduct all transfers, weighing, and solubilization inside a certified Class II biological safety cabinet or a high-velocity chemical fume hood to prevent aerosolization of the powder[5].

  • PPE Selection: Operators must wear tightly fitting chemical goggles (not standard safety glasses), a full-face particle respirator (Type N100 or P3) if engineering controls are compromised, and chemically resistant nitrile or butyl rubber gloves[3][5].

  • Static Elimination: Because nitroaromatics can be sensitive to electrostatic discharge under dry conditions, use non-sparking tools and ensure all weighing apparatuses are properly grounded[4].

Self-Validating Disposal Protocol

Direct landfill disposal, sewer discharge, or standard biohazard incineration of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is strictly prohibited due to aquatic toxicity and NOx emission risks[3][4]. The only acceptable disposal method is controlled chemical incineration.

Step-by-Step Disposal Procedure:

  • Phase Assessment & Solubilization: Do not incinerate the compound in its pure solid form. Dissolve the material completely in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or toluene)[5]. Causality: Solubilization ensures a uniform fuel mixture during incineration, preventing localized concentration spikes that could trigger an uncontrolled energetic decomposition of the nitroaromatic moiety.

  • Primary Incineration: Transfer the dissolved waste to a licensed chemical destruction facility. The solution must be atomized into a primary incineration chamber operating at high temperatures to ensure the complete breakdown of the aromatic ring[5].

  • Secondary Afterburner: The exhaust gas must pass through an afterburner to ensure the complete oxidation of volatile organic compounds (VOCs) and carbonaceous byproducts.

  • Flue Gas Scrubbing (Critical Step): The combustion of this compound will generate significant NOx gases. The incinerator must be equipped with an alkaline flue gas scrubber[3][5]. Causality: The alkaline scrubber neutralizes acidic nitrogen oxides, converting them into benign salts before atmospheric discharge, strictly aligning with EPA and European IPPC Best Available Techniques (BAT) for nitroaromatic waste[6][7].

Emergency Spill & Containment Protocol

In the event of an accidental release, immediate containment is required to prevent environmental mobility.

  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources[4].

  • Dry Containment: Do not flush with water, as piperidine derivatives can be highly mobile in aquatic systems and are harmful to aquatic life[3].

  • Collection: Use an electrically protected, explosion-proof vacuum cleaner or wet-brushing technique to collect the spill without generating dust[3].

  • Packaging: Place the recovered material into a sealed, clearly labeled polyethylene container and route it directly to the solubilization step of the disposal protocol[8].

Quantitative Reference Data

Table 1: Physicochemical & Hazard Metrics

Parameter Value / Classification Mechanistic Implication
CAS Number 946680-39-3 Unique identifier for tracking and compliance.
Molecular Formula C13H18N2O4 High nitrogen content dictates NOx abatement[1].
Molecular Weight 266.29 g/mol Determines stoichiometric oxygen requirements for combustion[1].

| Hazard Class | Xi (Irritant) | Mandates full mucosal and respiratory PPE[1]. |

Table 2: Incineration & Scrubber Parameters (BAT Guidelines)

System Component Operational Requirement Purpose
Carrier Solvent Combustible, non-halogenated Prevents thermal shock; ensures even combustion[5].
Incinerator Type Dual-chamber with afterburner Complete destruction of the nitroaromatic ring[5].
Scrubber Type Alkaline Flue Gas Scrubber Neutralization of NOx emissions[3][6].

| Emission Limit | <50 mg/m³ NOx | Regulatory compliance for atmospheric discharge[6]. |

Process Visualization

G A Waste Generation: 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether B Phase Assessment & Segregation A->B C Solubilization in Combustible Solvent B->C Prevents localized thermal spikes D Primary Incineration Chamber C->D Controlled atomization E Secondary Afterburner (Complete Oxidation) D->E Destroys organics F Alkaline Flue Gas Scrubber (NOx Removal) E->F NOx & CO2 exhaust G Compliant Atmospheric Discharge F->G Neutralized effluent

Disposal workflow for nitrogenous chemical waste via controlled incineration.

References

  • LookChem. Cas 946680-39-3, 2-METHOXY-5-NITROPHENYL 3-PIPERIDINYLMETHYL ETHER.

  • ChemicalBook. 2-METHOXY-5-NITROPHENYL 3-PIPERIDINYLMETHYL ETHER Properties.1

  • LeadongCDN. Safety Data Sheet: 2,2,6,6-tetramethylpiperidine.4

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-PIPERIDIN-2-YLMETHYL-PIPERIDINE.5

  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.3

  • Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data.8

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.2

  • European Union. Integrated Pollution Prevention and Control (IPPC) Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry.6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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